Duvelisib
Description
Properties
IUPAC Name |
8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152697 | |
| Record name | Duvelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
| Record name | Duvelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1201438-56-3 | |
| Record name | IPI 145 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201438-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duvelisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201438563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duvelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Duvelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUVELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610V23S0JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>190 ºC | |
| Record name | Duvelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Duvelisib's Mechanism of Action in B-Cell Malignancies: A Technical Guide
Introduction
Duvelisib (trade name Copiktra®) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] It is approved for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) who have received at least two prior therapies.[2][4][5] The PI3K signaling pathway is a critical cascade involved in cellular functions including growth, survival, and proliferation, and its hyperactivation is a hallmark of many B-cell malignancies.[1][6] this compound's unique dual-isoform inhibition allows it to exert a multi-pronged attack by directly targeting malignant B-cells and disrupting the supportive tumor microenvironment.[7][8][9]
Core Mechanism: Dual Inhibition of PI3K-δ and PI3K-γ
The PI3K family of enzymes, particularly the class I isoforms, are central to B-cell function. While PI3K-α and PI3K-β are ubiquitously expressed, PI3K-δ and PI3K-γ are predominantly expressed in hematopoietic cells.[10]
-
PI3K-δ Inhibition: The delta isoform is crucial for B-cell receptor (BCR) signaling.[1] In malignant B-cells, constitutive activation of the BCR pathway drives proliferation and survival. This compound's inhibition of PI3K-δ blocks this signaling, leading to decreased proliferation and increased apoptosis of the cancerous cells.[1][9][11]
-
PI3K-γ Inhibition: The gamma isoform is involved in chemokine signaling in T-cells and myeloid cells.[1] By inhibiting PI3K-γ, this compound disrupts the recruitment and function of tumor-supportive cells like T-cells and macrophages within the tumor microenvironment (TME), thereby cutting off crucial survival signals to the malignant B-cells.[7][9][11][12]
This dual mechanism suggests a more comprehensive therapeutic effect than inhibiting either isoform alone, a concept supported by preclinical models where dual inhibition showed greater tumor growth inhibition.[9][13][14]
Signaling Pathway Visualization
The following diagram illustrates the central role of PI3K in the B-cell receptor signaling cascade and the points of inhibition by this compound.
Quantitative Data Summary
Table 1: Preclinical and Ex Vivo Activity of this compound
| Assay Type | Target/Cell Line | Stimulus | Readout | Inhibitor | IC50 / EC50 | Reference |
| PI3K-δ Assay | Human Monocytes | LPS | pAKT(S473) | This compound | 0.4 ±0.1 µM | [7] |
| PI3K-δ Assay | Human Monocytes | LPS | pAKT(S473) | Idelalisib | 1.0 ±0.2 µM | [7] |
| PI3K-γ Assay | Macrophage Migration | CXCL12 | Migration | This compound | 51 nM | [7] |
| PI3K-γ Assay | T-cell Migration | CXCL12 | Migration | This compound | 128 ±39 nM | [7] |
| Cytotoxicity | Primary CLL Cells | - | Apoptosis | This compound | 0.25 - 5 µM | [15] |
Table 2: Clinical Efficacy of this compound in B-Cell Malignancies
| Trial Name / Phase | Indication | Comparator | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| DUO (Phase 3) | Relapsed/Refractory CLL/SLL | Ofatumumab | 160 | 74% | 13.3 months | [3] |
| DUO (Comparator) | Relapsed/Refractory CLL/SLL | This compound | 159 | 45% | 9.9 months | [3] |
| Phase 1 | Relapsed/Refractory CLL/SLL | - | 55 | 56% | 15.7 months | [9] |
| Phase 1 | Treatment-Naïve CLL | - | 17 | 88% | Not Reported | [16] |
| Phase 1 | Follicular Lymphoma | - | - | 42% | Not Reported | [4] |
| PRIMO-EP (Phase 2) | Relapsed/Refractory PTCL | - | 123 | 48% | 3.45 months | [17] |
Table 3: Common Adverse Events (AEs) with this compound (All Grades)
| Adverse Event | DUO Trial (%)[3] | Phase 1 Trial (%)[8] |
| Diarrhea / Colitis | Yes | 16% (Grade 3/4) |
| Neutropenia | Yes | 22% (Grade 3/4) |
| Pyrexia (Fever) | Yes | Not specified |
| Nausea | Yes | Not specified |
| Anemia | Yes | Not specified |
| Cough | Yes | Not specified |
| AST/ALT Elevations | Not specified | 37% (Grade 3/4) |
| Pneumonia | 18% | 21% (Serious AE) |
| Cutaneous Reactions | Yes (5% serious)[11] | Not specified |
| Pneumonitis | Yes (5% serious)[11] | Not specified |
Impact on the Tumor Microenvironment (TME)
A key differentiator for this compound is its potent effect on the TME, mediated primarily through PI3K-γ inhibition. Malignant B-cells rely on a network of non-neoplastic cells for survival and proliferation cues.[11] this compound disrupts this supportive network.
-
Inhibition of T-cell and Macrophage Support: PI3K-γ inhibition blocks chemokine-mediated migration of T-cells and prevents the polarization of macrophages to the tumor-promoting M2 phenotype.[7][11] This reduces pro-survival cytokine production and other supportive functions these cells provide to the malignant B-cells.[11]
-
Reduction of Chemokines and Cytokines: In clinical studies, treatment with this compound led to significant reductions in serum levels of key chemokines and cytokines that are involved in communication between cancer cells and the TME.[9][13]
Dual-Inhibition Logical Diagram
This diagram illustrates how this compound's dual inhibition targets both the cancer cell and its supportive environment.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols based on descriptions from cited studies.
Protocol 1: In Vitro PI3K-δ pAKT(S473) Inhibition Assay
This assay measures the ability of a compound to inhibit PI3K-δ signaling in a cellular context.
-
Cell Preparation: Isolate human monocytes from peripheral blood.
-
Stimulation: Stimulate the monocytes with Lipopolysaccharide (LPS) to activate the PI3K-δ pathway.
-
Treatment: Concurrently treat cells with a dose range of this compound or a control inhibitor (e.g., Idelalisib).
-
Lysis and Protein Quantification: After a set incubation period, lyse the cells and quantify total protein concentration.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AKT at serine 473 (pAKT S473) and total AKT.
-
Use secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the signal using chemiluminescence.
-
Quantify band intensity and normalize the pAKT signal to the total AKT signal.
-
Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[7]
-
Protocol 2: Xenograft Model for In Vivo Efficacy
This protocol assesses the in vivo impact of this compound on CLL cells and the TME.
-
Model System: Use immunodeficient mice (e.g., NSG mice) that can accept human cell grafts.
-
Cell Implantation: Co-inject peripheral blood mononuclear cells (PBMCs) from a CLL patient and activated patient-derived T-cells into the mice (e.g., retro-orbitally).[15]
-
Engraftment: Allow the human cells to engraft and establish the disease over a period of approximately two weeks.[15]
-
Treatment: Administer this compound (e.g., 70 or 100 mg/kg) or a vehicle control to the mice daily via oral gavage.[15]
-
Endpoint Analysis:
-
After the treatment period, harvest tissues of interest (e.g., spleen).
-
Prepare single-cell suspensions from the harvested tissues.
-
Use multi-color flow cytometry with antibodies against human (e.g., CD19, CD5) and murine markers to quantify the populations of human CLL cells, T-cells, and murine myeloid cells.[15]
-
Analyze cell cycle status of CLL cells using markers like Ki-67 to assess proliferation.[12]
-
-
Data Interpretation: Compare the cell counts and proliferation status between the this compound-treated and vehicle control groups to determine treatment efficacy.
Experimental Workflow Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound for CLL/SLL and follicular non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]
- 12. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, this compound in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 15. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infinity Pharmaceuticals Inc. Reports Phase 1 Data Showing Clinical Activity Of this compound In Treatment-Naïve Patients With Chronic Lymphocytic Leukemia - BioSpace [biospace.com]
- 17. ashpublications.org [ashpublications.org]
Duvelisib's Dual Inhibition of PI3K-δ and PI3K-γ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duvelisib (formerly IPI-145) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and migration.[1][3] The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for hematologic malignancies.[1][3] this compound's unique mechanism of action, targeting both PI3K-δ and PI3K-γ, allows it to not only directly inhibit the growth and survival of malignant B-cells but also to modulate the tumor microenvironment, which plays a crucial role in supporting cancer cell proliferation and survival.[4][5][6] This technical guide provides an in-depth overview of the this compound PI3K-δ and PI3K-γ dual inhibition pathway, including its mechanism of action, quantitative data on its inhibitory activity, and detailed methodologies for key experimental assays.
Mechanism of Action: A Two-Pronged Attack
This compound exerts its anti-cancer effects through the simultaneous inhibition of PI3K-δ and PI3K-γ, leading to a dual-pronged attack on hematologic malignancies.
-
Direct Inhibition of Malignant B-cells (PI3K-δ): The PI3K-δ isoform is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[1][7] By inhibiting PI3K-δ, this compound disrupts this crucial signaling cascade, leading to decreased proliferation and increased apoptosis of cancerous B-cells.[1][7]
-
Modulation of the Tumor Microenvironment (PI3K-γ): The PI3K-γ isoform is primarily involved in chemokine signaling in T-cells and myeloid cells.[1] By inhibiting PI3K-γ, this compound interferes with the migration and function of these immune cells within the tumor microenvironment.[1][4] This leads to a reduction in the pro-tumor inflammatory responses and disrupts the supportive network that cancer cells rely on for their growth and survival.[4][8] Specifically, this compound has been shown to inhibit the polarization of macrophages to the immunosuppressive M2 phenotype and block T-cell migration.[4][8]
This dual inhibition provides a more comprehensive approach to cancer therapy compared to targeting a single PI3K isoform, as it simultaneously attacks the cancer cells directly and dismantles their supportive microenvironment.[9]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| PI3K Isoform | IC50 (nM) [8] | Ki (pM) [10] |
| PI3K-δ (p110δ) | 2.5 | 23 |
| PI3K-γ (p110γ) | 27.4 | 243 |
| PI3K-β (p110β) | 85 | - |
| PI3K-α (p110α) | 1602 | - |
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.
| Cell Type | Assay | IC50 / EC50 (nM) |
| Primary B-cells | Proliferation | 0.5[4] |
| Primary T-cells | Proliferation | 9.5[4] |
| Macrophages | CXCL12-induced migration | 51[4] |
| T-cells | CXCL12-induced migration | 128 ± 39[4] |
Table 2: Cellular activity of this compound.
| Clinical Trial | Malignancy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase 1 (NCT01476657) | Relapsed/Refractory PTCL | 50.0%[11] | - |
| Phase 1 (NCT01476657) | Relapsed/Refractory CTCL | 31.6%[11] | - |
| DUO Trial (Phase 3, NCT02004522) | Relapsed/Refractory CLL/SLL | 74%[12] | 13.3 months[12] |
Table 3: Clinical efficacy of this compound in select hematologic malignancies.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
PI3K Kinase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound.
-
General Protocol:
-
Recombinant human PI3K isoforms (δ, γ, α, β) are incubated with a lipid substrate (e.g., PIP2) and ATP in a reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with PIP3 formation) is measured. This can be done using various detection methods, such as fluorescence-based assays (e.g., Adapta™ Universal Kinase Assay) or radiometric assays using [γ-³²P]ATP followed by thin-layer chromatography (TLC) to separate the phosphorylated lipid products.[5][13]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines or primary patient-derived cells.
-
Principle: The assay measures the number of viable cells after treatment with this compound. A reduction in cell number indicates an anti-proliferative or cytotoxic effect.
-
General Protocol:
-
Cancer cells (e.g., T-cell lymphoma lines or primary CLL cells) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo®, which measure metabolic activity, or by direct cell counting using a hemocytometer or an automated cell counter.[14]
-
IC50 or EC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Western Blotting for AKT Phosphorylation
This technique is used to assess the inhibition of the PI3K signaling pathway downstream of the enzyme itself.
-
Principle: PI3K activation leads to the phosphorylation of downstream targets, most notably the protein kinase B (AKT). Western blotting with phospho-specific antibodies can detect the levels of phosphorylated AKT (p-AKT), which serves as a biomarker for PI3K pathway activity.
-
General Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the Bradford assay.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) and a primary antibody for total AKT (as a loading control).[11]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-AKT band relative to the total AKT band indicates the level of pathway inhibition.[11]
-
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with this compound, and the effect on tumor growth is monitored.
-
General Protocol:
-
Immunocompromised mice (e.g., NSG mice) are inoculated with human hematologic malignancy cells (e.g., patient-derived xenografts (PDXs) of ALL or CLL).[3][6]
-
Once tumors are established or leukemia is engrafted (monitored by markers like human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.[3]
-
The treatment group receives this compound orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily for 28 days).[3] The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers (for solid tumors), or leukemia burden is monitored by flow cytometry of peripheral blood.[3]
-
At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis (e.g., immunohistochemistry, western blotting).
-
Efficacy is assessed by comparing tumor growth inhibition or survival rates between the treated and control groups.
-
Visualizations
Caption: this compound's dual inhibition of PI3K-δ and PI3K-γ signaling pathways.
Caption: General experimental workflow for characterizing this compound's activity.
Conclusion
This compound's dual inhibitory action on PI3K-δ and PI3K-γ represents a significant advancement in the treatment of hematologic malignancies. By concurrently targeting the intrinsic survival pathways of malignant B-cells and the supportive tumor microenvironment, this compound offers a comprehensive and potent therapeutic strategy. The data and methodologies presented in this technical guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the role of PI3K signaling in cancer and to develop novel targeted therapies.
References
- 1. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor this compound against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
The Genesis and Trajectory of Duvelisib: A Technical Deep Dive into a Dual PI3K Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Duvelisib (formerly IPI-145) is a first-in-class oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the scientific rationale for dual PI3K-δ/γ inhibition, the methodologies of key experiments that elucidated its mechanism of action and efficacy, and a summary of the pivotal clinical trial data that led to its regulatory approvals. Signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this targeted therapeutic agent.
Introduction: The Rationale for Dual PI3K-δ/γ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] Aberrant activation of this pathway is a hallmark of many human cancers, particularly hematologic malignancies. The class I PI3Ks are divided into class IA (PI3Kα, PI3Kβ, and PI3Kδ) and class IB (PI3Kγ). The δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive targets for therapies aimed at lymphoid malignancies and inflammatory diseases.[1][2]
PI3K-δ is crucial for B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells.[1] Inhibition of PI3K-δ can disrupt these pro-survival signals. PI3K-γ is more prominent in T-cells and myeloid cells and is involved in chemokine signaling and inflammation, playing a significant role in the tumor microenvironment that supports cancer cell growth.[1][3] The simultaneous inhibition of both PI3K-δ and PI3K-γ, therefore, offers a dual-pronged attack: directly targeting the malignant B-cells and modulating the tumor microenvironment to be less hospitable for cancer growth.[1][4] This was the foundational hypothesis for the development of this compound.
Discovery and Preclinical Development
This compound, also known as IPI-145, was discovered by Intellikine. The development of this compound was based on the premise that dual inhibition of PI3K-δ and PI3K-γ would result in broader and more potent anti-tumor activity compared to inhibiting either isoform alone.[5]
In Vitro Characterization
Enzymatic Assays: Initial characterization of this compound involved in vitro enzymatic assays to determine its potency and selectivity against the different PI3K isoforms.
-
Experimental Protocol: While specific proprietary protocols are not fully public, such assays typically involve incubating the recombinant PI3K isozymes with their lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP. The inhibitory activity of this compound is measured by quantifying the reduction in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), often using methods like ELISA or radiometric assays. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are then calculated.
Cell-Based Assays: The effect of this compound on cell proliferation, survival, and signaling was evaluated in various hematologic malignancy cell lines.
-
Experimental Protocol (Cell Proliferation and Viability): Malignant cell lines (e.g., TCL cell lines) were cultured in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays like the Cell Counting Kit-8 (CCK-8), which measures metabolic activity.[6]
-
Experimental Protocol (Apoptosis Assay): To determine if this compound induces apoptosis, cells were treated with the compound for a specified time (e.g., 48 hours). Apoptosis was then quantified using flow cytometry after staining with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.[6]
-
Experimental Protocol (Western Blotting for Signaling Pathway Analysis): To confirm the mechanism of action, cells were treated with this compound, and cell lysates were subjected to western blotting to analyze the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein.[4][7][8] Standard protocols involve protein extraction, SDS-PAGE, transfer to a membrane, and incubation with primary and secondary antibodies.[9]
In Vivo Preclinical Models
The anti-tumor activity of this compound was evaluated in xenograft models of hematologic malignancies.
-
Experimental Protocol (Xenograft Model): Immunocompromised mice (e.g., NSG mice) were subcutaneously or intravenously injected with human hematologic malignant cells (e.g., patient-derived xenografts).[10][11] Once tumors were established or leukemia was engrafted, mice were treated with this compound (e.g., 10-100 mg/kg, administered orally once or twice daily) or a vehicle control.[3][10] Tumor growth was monitored, and at the end of the study, tumors and relevant tissues were collected for further analysis, such as immunohistochemistry or flow cytometry to assess cell populations and signaling pathways.[3][10]
Clinical Development
This compound has undergone extensive clinical evaluation in a range of hematologic malignancies. The following sections highlight the key clinical trials.
Phase 1 Dose-Escalation and Expansion Study (NCT01476657)
This was a Phase 1, open-label, dose-escalation and cohort expansion study to determine the safety, maximum tolerated dose (MTD), and pharmacokinetics of this compound in patients with advanced hematologic malignancies.[5][12] The study demonstrated promising clinical activity, particularly in patients with relapsed or refractory (R/R) chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and T-cell lymphomas.[5][13]
Pivotal Phase 3 DUO Trial (NCT02004522) in R/R CLL/SLL
The DUO trial was a randomized, open-label, Phase 3 study comparing the efficacy and safety of this compound monotherapy with ofatumumab monotherapy in patients with R/R CLL/SLL who had received at least one prior therapy.[14][15]
Experimental Protocol (DUO Trial):
-
Patient Population: Patients with active R/R CLL/SLL requiring treatment. Key inclusion criteria included measurable disease and adequate organ function. Key exclusion criteria included prior treatment with a PI3K or BTK inhibitor and a history of Richter's transformation.[14][16][17]
-
Treatment: Patients were randomized 1:1 to receive either oral this compound (25 mg twice daily) or intravenous ofatumumab.[16]
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by an independent review committee (IRC). Secondary endpoints included overall response rate (ORR) and overall survival (OS).[16][18]
Quantitative Data from the DUO Trial:
| Efficacy Endpoint (≥2 prior therapies subgroup, n=196) | This compound (n=95) | Ofatumumab (n=101) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 16.4 months | 9.1 months | 0.40 (p<0.0001)[18] |
| Overall Response Rate (ORR) | 78% | 39% | p<0.0001[18] |
| Median Overall Survival (OS) (final analysis) | 43.9 months | 46.8 months | 1.06 (0.71-1.58)[15] |
| Selected Grade ≥3 Adverse Events (All Treated Patients) | This compound (n=158) | Ofatumumab (n=155) |
| Neutropenia | 33% | 21% |
| Diarrhea | 25% | 1% |
| Pneumonia | 14% | 6% |
| Anemia | 14% | 6% |
| Colitis | 12% | 0% |
Note: The final OS analysis was confounded by a high rate of crossover from the ofatumumab arm to the this compound arm upon disease progression.[15]
Phase 2 DYNAMO Trial (NCT01882803) in R/R Indolent Non-Hodgkin Lymphoma (iNHL)
The DYNAMO trial was a single-arm, open-label, Phase 2 study evaluating the efficacy and safety of this compound in patients with iNHL (follicular lymphoma [FL], small lymphocytic lymphoma [SLL], and marginal zone lymphoma [MZL]) who were refractory to rituximab and either chemotherapy or radioimmunotherapy.[19][20]
Experimental Protocol (DYNAMO Trial):
-
Patient Population: Patients with measurable, double-refractory iNHL. Key exclusion criteria included grade 3b FL or evidence of transformation to an aggressive lymphoma.[20][21]
-
Treatment: this compound was administered orally at 25 mg twice daily.[19]
-
Endpoints: The primary endpoint was ORR as assessed by an IRC based on the revised International Working Group (IWG) criteria.[19][22]
Quantitative Data from the DYNAMO Trial:
| Efficacy Endpoint (n=129) | Overall | Follicular Lymphoma (n=83) | Small Lymphocytic Lymphoma (n=28) | Marginal Zone Lymphoma (n=18) |
| Overall Response Rate (ORR) | 47.3% | 42.2% | 67.9% | 38.9%[19][20] |
| Median Duration of Response (DoR) | 10.0 months | 10.0 months | Not Reached | 8.3 months |
| Median Progression-Free Survival (PFS) | 9.5 months | 8.3 months | 11.1 months | 8.3 months |
| Selected Grade ≥3 Adverse Events (n=129) | Percentage of Patients |
| Neutropenia | 24.8%[19][20] |
| Diarrhea | 14.7%[19][20] |
| Anemia | 14.7%[19][20] |
| Thrombocytopenia | 11.6%[19][20] |
Phase 2 PRIMO Trial (NCT03372057) in R/R Peripheral T-Cell Lymphoma (PTCL)
The PRIMO trial was a Phase 2, open-label study of this compound monotherapy in adult patients with R/R PTCL.[6]
Experimental Protocol (PRIMO Trial):
-
Patient Population: Adult patients with histologically confirmed PTCL who had relapsed after or were refractory to at least one prior systemic therapy.
-
Treatment: The study included a dose optimization phase followed by an expansion phase. The expansion phase dose was this compound 75 mg twice daily for two cycles, followed by 25 mg twice daily.[11]
-
Endpoints: The primary endpoint was ORR as assessed by an IRC.[11]
Quantitative Data from the PRIMO Trial (Expansion Phase, n=123):
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 48%[11] |
| Complete Response Rate (CRR) | 33%[11] |
| Median Progression-Free Survival (mPFS) | 3.45 months[11] |
| Median Overall Survival (mOS) | 12.35 months[11] |
| Selected Grade ≥3 Adverse Events (n=123) | Percentage of Patients |
| ALT/AST Elevation | 24.4%[11] |
| Neutropenia | 17.9%[11] |
| Infections | 13.0%[11] |
| Cutaneous Reactions | 10.6%[11] |
| Diarrhea | 9.8%[11] |
Regulatory Milestones
-
September 24, 2018: The U.S. Food and Drug Administration (FDA) granted regular approval to this compound for the treatment of adult patients with R/R CLL/SLL after at least two prior therapies. On the same day, it received accelerated approval for adult patients with R/R follicular lymphoma after at least two prior systemic therapies.[10]
-
December 2021: The accelerated approval for follicular lymphoma was voluntarily withdrawn.
Visualizations
Signaling Pathway
Caption: this compound's dual inhibition of PI3K-δ and PI3K-γ.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a typical preclinical in vivo xenograft study.
Logical Relationship: DUO Trial Design
Caption: Simplified logical flow of the Phase 3 DUO clinical trial.
Conclusion
This compound represents a significant advancement in the treatment of certain hematologic malignancies, validating the therapeutic potential of dual PI3K-δ/γ inhibition. Its development from a rational drug design concept to a clinically approved therapy provides a compelling case study in targeted oncology. The preclinical and clinical data demonstrate a clear mechanism of action and a consistent efficacy and safety profile across different patient populations. Future research will likely focus on combination therapies to further enhance its anti-tumor activity and manage its side-effect profile, potentially expanding its role in the therapeutic armamentarium against cancer.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]
- 4. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound attenuates bleomycin‐induced pulmonary fibrosis via inhibiting the PI3K/Akt/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma. | Broad Institute [broadinstitute.org]
- 14. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The phase III DUO trial of PI3K inhibitor this compound <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase 3 Study of this compound Versus Ofatumumab in Patients With Relapsed or Refractory CLL/SLL (DUO) | Clinical Research Trial Listing [centerwatch.com]
- 18. ashpublications.org [ashpublications.org]
- 19. DYNAMO: A Phase II Study of this compound (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. ascopubs.org [ascopubs.org]
The Preclinical Profile of Duvelisib: A Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duvelisib (trade name Copiktra®) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and migration.[3] Specifically, the PI3K-δ isoform is highly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, while the PI3K-γ isoform is key to the function of T-cells and myeloid cells within the tumor microenvironment.[2] By simultaneously targeting both isoforms, this compound aims to directly inhibit malignant cell growth and modulate the supportive tumor microenvironment.[1][2] It is approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma.[3]
Understanding the preclinical pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to the clinical development of any therapeutic agent. This technical guide provides a comprehensive overview of the key findings from animal studies of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows.
PI3K Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR pathway, which is often aberrantly activated in hematologic malignancies.[2] Inhibition of PI3K-δ and PI3K-γ blocks the phosphorylation of AKT, a key downstream effector, thereby disrupting signals that promote cell survival and proliferation.[1]
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Such studies inform dose selection and scheduling for subsequent efficacy and toxicology studies. A study in rats provided key insights into the oral pharmacokinetic profile of this compound.[4][5]
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Healthy male Wistar rats (weighing 250 ± 30 g) were used.[4]
-
Dosing: A single oral gavage dose of this compound (25 mg/kg) was administered. The drug was dissolved in a vehicle of 1% dimethyl sulfoxide/saline.[4]
-
Sample Collection: Blood samples (approximately 300 μL) were collected into heparinized tubes at predetermined time points: pre-dose, and at 0.5, 1, 2, 3, 4, 6, and 8 hours post-administration.[4]
-
Sample Processing: Plasma was separated by centrifugation (4500 rpm at 4°C for 30 minutes) and stored at -20°C until analysis.[4]
-
Bioanalytical Method: this compound concentrations in plasma were quantified using a validated high-performance liquid chromatography with fluorescence detection (HPLC-FD) method or an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method.[4][5]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).[4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound following a single oral dose in rats.
| Parameter | Value | Unit | Reference |
| Dose | 25 | mg/kg | [4][5] |
| Cmax (Maximum Concentration) | 185.3 ± 21.6 | ng/mL | [4] |
| Tmax (Time to Cmax) | 2.0 | h | [4] |
| AUC₀₋₈ (Area Under the Curve) | 710.2 ± 55.4 | ng·h/mL | [4] |
| AUC₀₋∞ (Area Under the Curve) | 795.8 ± 62.7 | ng·h/mL | [4] |
| T½ (Elimination Half-life) | 2.6 ± 0.4 | h | [4] |
Pharmacodynamics in Animal Models
Pharmacodynamic studies assess the biochemical and physiological effects of the drug on the body. In animal models of disease, these studies are crucial for demonstrating proof-of-concept, understanding the mechanism of action in vivo, and establishing a dose-response relationship. This compound has been evaluated in various preclinical models, including those for T-cell lymphoma, chronic lymphocytic leukemia, and inflammatory conditions like arthritis.[1][6]
Experimental Protocol: In Vivo Efficacy and PD Study (T-Cell Lymphoma Model)
This protocol is based on a study using a patient-derived xenograft (PDX) model of angioimmunoblastic T-cell lymphoma (AITL).[1][7]
-
Animal Model: Immunocompromised NOD.Scid.IL2Rγ−/− (NSG) mice were used, which lack T, B, and NK cells but have functional innate immune cells like macrophages.[1][7]
-
Disease Induction: Mice were engrafted with a human AITL patient-derived xenograft via tail-vein injection.[7]
-
Treatment: Once engraftment was confirmed (e.g., by detecting human CD45+ cells in peripheral blood), mice were randomized to receive either this compound or a vehicle control for a specified period (e.g., 7 days).[7]
-
Endpoint Analysis: At the end of the treatment period, animals were euthanized. Spleens were harvested to assess tumor burden and the effects on the tumor microenvironment.[7]
-
PD Assessment Methods:
-
Flow Cytometry: Spleen cells were analyzed to quantify total macrophages (e.g., using F4/80 and CD11b markers) and their polarization state (e.g., using CD206 for M2-like and MHC-II for M1-like macrophages).[7]
-
Immunohistochemistry: Tissues can be analyzed for biomarkers like phospho-AKT to confirm target engagement.[6]
-
Summary of Pharmacodynamic Effects
This compound has demonstrated a range of pharmacodynamic effects across different animal models, consistent with its dual PI3K-δ/γ inhibitory mechanism.
| Animal Model | This compound Dose/Concentration | Key Pharmacodynamic Finding(s) | Reference |
| Murine Collagen-Induced Arthritis | 10 or 50 mg/kg | - Decreased joint damage- Mitigated AKT phosphorylation- Lowered autoantibody levels | [6] |
| Murine Graft-Versus-Host Disease (GvHD) | 25 mg/kg daily | - Reduced GvHD and improved survival- Inhibited T-cell expansion in vivo | [8] |
| Murine CLL Xenograft | 1 µM (for in vitro cell treatment) | - Abrogated B-cell and T-cell migration and tissue localization in vivo | [6] |
| Pediatric ALL PDX | 50 mg/kg twice daily | - Reduced leukemia cells in peripheral blood in some PDX models | [9] |
| T-Cell Lymphoma (AITL PDX) | Not specified | - Shifted tumor-associated macrophages from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype | [1][10][11] |
Conclusion
Preclinical studies in animal models have been instrumental in defining the pharmacokinetic and pharmacodynamic profile of this compound. Pharmacokinetic analyses in rats established its oral bioavailability and key parameters like Cmax and half-life, providing a basis for dosing in further studies. Pharmacodynamic and efficacy studies across various murine models of hematologic cancers and inflammatory diseases have confirmed its mechanism of action in vivo. These studies show that this compound not only directly impacts malignant cells by inhibiting PI3K-δ but also modulates the tumor microenvironment by inhibiting PI3K-γ in immune cells, leading to reduced T-cell expansion and repolarization of macrophages.[1][8][11] This dual activity underpins its clinical efficacy. The collective data from these animal models have provided a strong rationale for the clinical development of this compound and continue to inform its therapeutic applications.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of this compound in Plasma Samples and its Application to Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-ESI-MS/MS method for quantification of this compound in plasma: application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor this compound against pediatric acute lymphoblastic leukemia xenografts | RTI [rti.org]
- 10. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Duvelisib Target Validation in Novel Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duvelisib (trade name Copiktra®) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical cascade that regulates numerous cellular functions, including proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][3] this compound is currently approved by the FDA for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) after at least two prior therapies.[2][4][5][6]
The unique dual-isoform targeting of this compound provides a comprehensive approach to cancer therapy. The PI3K-δ isoform is primarily expressed in leukocytes and is crucial for B-cell receptor (BCR) signaling, making it a direct target in B-cell malignancies.[1] The PI3K-γ isoform is more prevalent in T-cells and myeloid cells and is involved in chemokine signaling and inflammation.[1] By inhibiting both, this compound not only exerts direct cytotoxic effects on tumor cells but also modulates the supportive tumor microenvironment.[1][7]
This technical guide provides an in-depth overview of the target validation of this compound in various cancer cell lines. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular pathways and workflows.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling node in cancer. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) recruits PI3K to the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex, to promote cell growth, proliferation, and survival while inhibiting apoptosis.[1][8]
This compound exerts its therapeutic effect by binding to the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K, preventing the generation of PIP3 and thereby inhibiting the entire downstream signaling cascade.[1][9] This leads to reduced proliferation and increased apoptosis in malignant cells.[1]
Target Validation in Preclinical Cancer Models
The activity of this compound has been evaluated across a wide range of hematologic malignancy cell lines. These studies confirm that by inhibiting PI3K-δ and -γ, this compound effectively suppresses downstream signaling, inhibits cell growth, and induces apoptosis.
Quantitative Analysis of this compound Activity
The potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50) in cell-free assays or its half-maximal growth inhibition (GI50) in cell-based assays.
| Target / Cell Line Type | Assay Type | Value | Reference |
| PI3K Isoforms (p110) | |||
| PI3K-δ | Cell-free IC50 | 2.5 nM | [10] |
| PI3K-γ | Cell-free IC50 | 27.4 nM | [10] |
| PI3K-β | Cell-free IC50 | 85 nM | [10] |
| PI3K-α | Cell-free IC50 | 1602 nM | [10] |
| Hematologic Malignancies | |||
| 14 Sensitive Cell Lines (DLBCL, FL, T-cell, MCL, MM) | Growth Inhibition (GI50) | Median: 0.59 µM | [11] |
| Murine/Human B-cells | Proliferation (EC50) | 0.5 nM | [12] |
| Human T-cells | Proliferation (EC50) | 9.5 nM | [12] |
| Solid Tumors | |||
| 4T1 (Mouse Breast Cancer) | Cell Viability (IC50, 24h) | 22.88 µM | [10] |
| A549 (Human Lung Cancer) | Cell Viability (IC50) | > 100 µM | [10] |
DLBCL: Diffuse Large B-cell Lymphoma; FL: Follicular Lymphoma; T-cell: T-cell Lymphoma; MCL: Mantle Cell Lymphoma; MM: Multiple Myeloma.
Pharmacodynamic Effects
Pharmacodynamic studies in both cell lines and clinical settings demonstrate that this compound achieves rapid and sustained inhibition of the PI3K pathway.
-
p-AKT Inhibition: Treatment with this compound leads to a rapid reduction in the phosphorylation of AKT at Serine 473 (p-AKT), a direct downstream marker of PI3K activity. This effect is observed shortly after a single dose.[13][14]
-
Proliferation Markers: A near-complete inhibition of the proliferation marker Ki-67 is observed in CLL tumor cells by the second cycle of treatment, indicating a potent anti-proliferative effect.[13][14]
-
Overcoming Feedback Loops: While continuous treatment with this compound can lead to a re-activation of p-AKT between 12-24 hours via an mTORC2-dependent feedback mechanism, this can be overcome.[11] Combining this compound with agents like dexamethasone or the BTK inhibitor ibrutinib prevents this reactivation, leading to durable inhibition of the pathway and synergistic anti-tumor activity.[11]
Experimental Protocols for Target Validation
Validating the on-target effect of this compound involves a series of standard and specialized laboratory techniques. A general workflow is depicted below.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol determines the concentration of this compound that inhibits cell growth.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the GI50/IC50 value using non-linear regression.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This method assesses the phosphorylation status of key downstream proteins.
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency in 6-well plates. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or for a time course (e.g., 2, 6, 12, 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: Phospho-Flow Cytometry for p-AKT Inhibition
This protocol provides a quantitative, single-cell measurement of pathway inhibition.[13][14]
-
Sample Collection: Collect whole blood or cultured cells at baseline and various time points after this compound treatment (e.g., 1 and 24 hours).[14]
-
Fixation: Immediately fix the cells by adding a formaldehyde-based fixation buffer to preserve the phosphorylation state of intracellular proteins.
-
Permeabilization: Permeabilize the cells using a methanol-based buffer to allow antibodies to access intracellular targets.
-
Staining: Co-stain the cells with fluorescently-conjugated antibodies. Use surface markers to identify the cell population of interest (e.g., CD19+ for B-cells) and an intracellular antibody against the phosphorylated target (e.g., anti-p-AKT Ser473).[13][14]
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events in the target cell gate.
-
Analysis: Determine the percentage of p-AKT positive cells or the median fluorescence intensity (MFI) of the p-AKT signal within the target population and compare it to baseline levels.
Rationale for Synergistic Combinations
A key finding in the study of this compound is the potential for feedback loop activation, where prolonged PI3K inhibition can lead to the reactivation of AKT through mTORC2.[11] This provides a strong rationale for combination therapies. Combining this compound with an mTOR inhibitor or agents that prevent this feedback can lead to a more profound and durable pathway inhibition, resulting in synergistic cell killing.[11]
Conclusion
The target validation of this compound is well-established across a range of preclinical models, particularly in hematologic malignancies. Its mechanism as a dual PI3K-δ and PI3K-γ inhibitor is confirmed by potent, low-nanomolar inhibition of the target isoforms and effective suppression of the downstream PI3K/AKT/mTOR signaling pathway.[10][12] This on-target activity translates into significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[11] The dual inhibition of both the tumor cells and the supportive microenvironment provides a comprehensive therapeutic strategy.[1][7] The experimental protocols detailed herein provide a robust framework for researchers to further investigate the activity of this compound in novel cancer cell lines and explore rational combination therapies to enhance its clinical efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacr.org [aacr.org]
- 6. mdpi.com [mdpi.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, this compound shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Duvelisib and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duvelisib (formerly IPI-145) is a first-in-class oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL), this compound's dual inhibitory mechanism targets both the malignant B-cells and the supportive tumor microenvironment.[1][3] This guide provides an in-depth technical overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization.
This compound's chemical structure is 8-Chloro-2-phenyl-3-[(1S)-1-(9H-purin-6-ylamino)ethyl]-1(2H)-isoquinolinone. Its dual inhibitory action is attributed to its ability to bind to the ATP-binding pocket of the p110δ and p110γ catalytic subunits of PI3K.[2] While this compound is a potent inhibitor of both isoforms, it exhibits a higher selectivity for PI3K-δ.[4]
Quantitative Data
| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | PI3K-β IC50 (nM) | PI3K-α IC50 (nM) |
| This compound (IPI-145) | 2.5 | 27.4 | 85 | 1602 |
Data sourced from MedchemExpress.[4]
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1] The dual inhibition of PI3K-δ and PI3K-γ allows this compound to act on both the malignant B-cells and the T-cells and macrophages in the tumor microenvironment.
Caption: PI3K Signaling Pathway Inhibition by this compound.
Experimental Workflows
The discovery and development of kinase inhibitors like this compound follow a structured workflow, from initial screening to preclinical and clinical evaluation.
Caption: General Drug Discovery Workflow for Kinase Inhibitors.
Experimental Protocols
PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay is a common method for quantifying the activity of PI3K enzymes and the potency of their inhibitors.
Materials:
-
PI3K enzyme (isoform-specific)
-
PIP2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, 2 mM DTT)
-
HTRF Detection Reagents (e.g., Eu3+-cryptate labeled anti-phospho-serine/threonine antibody and XL665-labeled streptavidin)
-
Biotinylated PIP3 (tracer)
-
Stop Solution (e.g., 50 mM EDTA in assay buffer)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound or analog compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PI3K enzyme and PIP2 substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the Stop Solution.
-
Add 5 µL of the HTRF detection reagents mixture (containing the Eu3+-cryptate antibody and XL665-streptavidin).
-
Incubate at room temperature for 60 minutes to allow for binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the compound concentration to determine the IC50 value.
Western Blot for Phospho-AKT (p-AKT)
This method is used to assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
Cancer cell line (e.g., CLL or follicular lymphoma cells)
-
Cell culture medium and supplements
-
This compound or analog compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound or analogs for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control (β-actin).
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound or analog compounds
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in an opaque-walled 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or analogs to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
Methodological & Application
Application Notes and Protocols for Duvelisib In Vitro Cell Viability Assay
Introduction
Duvelisib is an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K signaling pathway is crucial for various cellular functions, including cell growth, proliferation, and survival.[1][2] In many hematologic malignancies, this pathway is hyperactivated, promoting the survival of cancerous cells.[3] this compound's dual inhibitory action on PI3K-δ and PI3K-γ disrupts B-cell receptor signaling and modulates the tumor microenvironment, respectively, leading to reduced proliferation and increased apoptosis of malignant cells.[1][4]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on cell viability. The following sections describe the mechanism of action, a detailed experimental protocol for a cell viability assay, and representative data for this compound's activity in various cell lines.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K-δ and PI3K-γ isoforms, which are predominantly expressed in hematopoietic cells.[4] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT.[1][2] The subsequent activation of the AKT/mTOR signaling cascade promotes cell survival, growth, and proliferation.[1] By blocking this pathway, this compound effectively curtails the survival signals in malignant B-cells and other hematologic cancer cells.[2][3]
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining cell viability after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[5]
Materials and Reagents
-
This compound (IPI-145)
-
Cell line of interest (e.g., hematologic malignancy cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Experimental Workflow
Caption: Workflow for this compound cell viability assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. This should be optimized for each cell line (typically 5,000-10,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[6]
-
Include control wells containing medium without cells for background luminescence measurement.[7]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Add the diluted this compound solutions to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: this compound IC50 Values
The potency of this compound varies across different cell lines. The following table summarizes reported IC50 values, which can serve as a reference for expected experimental outcomes.
| Cell Line | Cell Type | Assay Type | Incubation Time | IC50 Value |
| Jurkat | Human T-cell leukemia | CellTiter-Glo | 3 days | 1.9 µM[8] |
| MOLT4 | Human T-cell leukemia | CellTiter-Glo | 3 days | 2.3 µM[8] |
| MV4-11 | Human AML | CellTiter-Glo | 3 days | 4.4 µM[8] |
| 4T1 | Mouse breast cancer | CCK-8 | 24 hours | 22.88 µM[11] |
| A549 | Human lung carcinoma | CCK-8 | 24 hours | > 100 µM[11] |
| B16-F10 | Mouse melanoma | CCK-8 | 24 hours | > 100 µM[11] |
| Primary B cells | Human | Proliferation Assay | - | 0.5 nM[12] |
| Primary T cells | Human | Proliferation Assay | - | 9.5 nM[12] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ashpublications.org [ashpublications.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. goldbio.com [goldbio.com]
- 7. scribd.com [scribd.com]
- 8. selleckchem.com [selleckchem.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
Duvelisib Dosage and Administration for In Vivo Mouse Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of duvelisib, a dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ, in preclinical mouse xenograft models of hematological malignancies. The following protocols and data are intended to serve as a starting point for researchers designing in vivo efficacy and proof-of-concept studies.
Introduction
This compound is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K, which are critical components of signaling pathways that regulate cell proliferation, survival, and migration.[1][2][3] The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a key therapeutic target.[1][4] this compound's dual inhibitory action not only directly targets malignant B-cells but also modulates the tumor microenvironment by affecting immune cells like T-cells and macrophages.[5] These characteristics make it a compound of significant interest for preclinical evaluation in various cancer models.
Quantitative Data Summary
The following tables summarize this compound dosages and treatment schedules from various published in vivo mouse xenograft studies. These data can be used to guide dose selection for new experiments.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Cell Line/Patient-Derived Xenograft (PDX) | This compound Dosage | Administration Route | Treatment Schedule | Reference |
| Chronic Lymphocytic Leukemia (CLL) | NSG | Patient-derived | 70 or 100 mg/kg | Oral Gavage | 5 days/week for 3 weeks | [6] |
| T-Cell Lymphoma (TCL) | NSG | Patient-derived (DFTL-78024) | 10 mg/kg | Oral | Daily for 7 days | [5] |
| Acute Lymphoblastic Leukemia (ALL) | NSG | Patient-derived | 50 mg/kg | Oral | Twice daily for 28 days | [7] |
| Richter Syndrome | NSG | Patient-derived | 100 mg/kg | Oral Gavage | Daily for 10 days | [6] |
| Mantle Cell Lymphoma (MCL) | NSG | Patient-derived | 50 mg/kg | Oral Gavage | Daily | [8] |
Experimental Protocols
Protocol 1: General Protocol for this compound Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
1. Cell Culture and Implantation:
- Culture the chosen cancer cell line under appropriate conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NSG or NOD/SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at regular intervals.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Vehicle Preparation: A commonly used vehicle for oral administration of this compound is a mixture of 5% dimethyl sulfoxide (DMSO), 90% PEG300, and 5% Tween 80.[6]
- This compound Solution Preparation: Prepare a stock solution of this compound in DMSO. On the day of administration, dilute the stock solution with the PEG300 and Tween 80 mixture to the final desired concentration. Ensure the solution is homogenous before administration.
- Administration: Administer this compound or vehicle control to the mice via oral gavage at the predetermined dosage and schedule.
4. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volume and mouse body weight regularly (e.g., twice a week).[6]
- Monitor the mice for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
- The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, or when mice exhibit significant weight loss (e.g., >20%) or other signs of distress.[6]
5. Data Analysis:
- Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
- Compare the body weight data between the treatment and control groups to assess toxicity.
Protocol 2: Protocol for this compound Efficacy in a Disseminated Leukemia/Lymphoma Model (PDX)
This protocol is adapted for evaluating this compound in a more clinically relevant patient-derived xenograft (PDX) model of disseminated disease.
1. PDX Establishment:
- Obtain patient-derived cancer cells and inject them intravenously or intraperitoneally into immunocompromised mice (e.g., NSG).
2. Engraftment Monitoring:
- Monitor the engraftment of human cells by analyzing peripheral blood samples for the presence of human hematopoietic markers (e.g., hCD45) using flow cytometry.
3. Treatment Initiation:
- Once a predetermined level of engraftment is achieved, randomize the mice into treatment and control groups.
4. This compound Administration and Monitoring:
- Administer this compound or vehicle as described in Protocol 1.
- Monitor disease progression by regularly assessing the percentage of human cells in the peripheral blood.
- Monitor mouse health, including body weight and clinical signs of disease.
5. Endpoint and Analysis:
- The primary endpoint is typically overall survival or the time to reach a predefined disease burden.
- Analyze survival data using Kaplan-Meier curves and statistical tests.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT signaling pathway.
Caption: this compound inhibits PI3Kδ and PI3Kγ, blocking the PI3K/AKT pathway.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an in vivo mouse xenograft study with this compound.
Caption: Workflow for a this compound in vivo mouse xenograft study.
Safety and Toxicity Considerations
While preclinical studies often report this compound as "well-tolerated," it is crucial to monitor for potential toxicities. In human clinical trials, common adverse events include diarrhea, colitis, cutaneous reactions, and pneumonitis.[1][9][10] Although the severity and frequency of these events may differ in mice, careful observation for any signs of distress is warranted. Monitoring mouse body weight is a key indicator of toxicity, and a significant decrease (e.g., >20%) should be considered a humane endpoint.[6]
Conclusion
The provided application notes and protocols offer a detailed guide for researchers investigating the in vivo efficacy of this compound in mouse xenograft models. The summarized data and methodologies, along with the visual representations of the signaling pathway and experimental workflow, should facilitate the design and execution of robust preclinical studies. Careful consideration of the dosage, administration schedule, and potential toxicities will be critical for obtaining meaningful and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]
- 6. ashpublications.org [ashpublications.org]
- 7. In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor this compound against pediatric acute lymphoblastic leukemia xenografts | RTI [rti.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Duvelisib stock solution for cell culture experiments
Introduction
Duvelisib is a potent and selective oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K signaling pathway is crucial for the proliferation, survival, and migration of B-cells and is often dysregulated in hematologic malignancies.[4][5] this compound's dual inhibitory action disrupts B-cell receptor signaling and modulates the tumor microenvironment, making it an important tool for cancer research and a therapeutic agent for certain leukemias and lymphomas.[2][4][5]
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
This compound: Chemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Chemical Name | 8-Chloro-2-phenyl-3-[(1S)-1-(9H-purin-6-ylamino)ethyl]-1(2H)-isoquinolinone | [6] |
| Molecular Formula | C₂₂H₁₇ClN₆O | [1][6] |
| Molecular Weight | 416.87 g/mol | [1][7] |
| Appearance | Off-white to gray solid | [8] |
| CAS Number | 1201438-56-3 | [1][8] |
This compound is highly soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol.[9][10] Fresh, anhydrous DMSO should be used for optimal solubility as moisture can reduce the solubility of the compound.[9]
| Solvent | Solubility | Reference |
| DMSO | ≥ 83 mg/mL (≥ 199.1 mM) | [9] |
| Water | Insoluble | [9] |
| Ethanol | Insoluble | [9] |
Protocol: Preparation of this compound Stock Solution (10 mM)
This protocol outlines the steps for reconstituting lyophilized this compound powder to create a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation of Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume (μL) = (Mass of this compound (mg) / 416.87 g/mol ) * 100,000
-
Example: For 1 mg of this compound powder: Volume (μL) = (1 mg / 416.87) * 100,000 ≈ 239.9 μL of DMSO.
-
-
Reconstitution: a. Carefully open the vial of this compound. b. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. c. Cap the vial securely and vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.[8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots as recommended in the table below.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | Reference |
| Lyophilized Powder | -20°C | 3 years | [8][11] |
| Stock Solution (in DMSO) | -80°C | At least 1 year | [8][11] |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | [8] |
Note: Stock solutions of this compound in DMSO are stable for at least 30 days when stored at 8°C.[12] However, for long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
This compound stock solutions must be further diluted in cell culture medium to achieve the desired final concentration for treating cells. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to prepare an intermediate stock at a higher concentration than the final working concentration.
-
Final Dilution: Add the appropriate volume of the intermediate stock to your cell culture plates containing cells and medium to reach the final desired treatment concentration.
Example Dilution Table (from 10 mM stock):
| Final Concentration | Intermediate Stock (in Medium) | Volume of 10 mM Stock | Volume of Medium | Volume of Intermediate Stock to add to 1 mL of cells | Final DMSO % |
| 10 μM | 100 μM | 1 μL | 99 μL | 10 μL | 0.1% |
| 1 μM | 10 μM | 1 μL (of 100 μM stock) | 9 μL | 10 μL | 0.01% |
| 100 nM | 1 μM | 1 μL (of 10 μM stock) | 9 μL | 10 μL | 0.001% |
Note: Always prepare a vehicle control using the same final concentration of DMSO as used for the highest this compound concentration.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the PI3Kδ and PI3Kγ isoforms, which are critical components of the B-cell receptor (BCR) signaling pathway and chemokine signaling pathways, respectively.[2][4] Inhibition of PI3Kδ blocks signals that promote the proliferation and survival of malignant B-cells, while inhibition of PI3Kγ disrupts the tumor microenvironment by affecting T-cell and macrophage functions.[2][5] This dual activity leads to reduced cancer cell growth and increased apoptosis.[2]
Caption: this compound inhibits PI3Kδ/γ, blocking the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow from receiving the compound to its application in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound and its solutions.
-
Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]
- 6. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. This compound | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound | INK1197 | PI3K inhibitor | p100δ inhibitor | TargetMol [targetmol.com]
- 12. A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of this compound in Plasma Samples and its Application to Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-AKT Inhibition by Duvelisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duvelisib is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.
This compound exerts its therapeutic effect by blocking the activity of PI3K-δ and PI3K-γ, which are predominantly expressed in hematopoietic cells.[2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. Consequently, the downstream activation of AKT (also known as Protein Kinase B) through phosphorylation at Serine 473 (p-AKT) is suppressed.[3] This application note provides a detailed protocol for utilizing Western blotting to quantify the dose-dependent and time-course inhibition of p-AKT by this compound in relevant cell lines.
Signaling Pathway and Inhibition Mechanism
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and its upstream kinase, PDK1. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
This compound, as a dual PI3K-δ/γ inhibitor, directly interferes with this cascade at the level of PI3K. By blocking the catalytic activity of the p110δ and p110γ subunits of PI3K, this compound prevents the generation of PIP3. This reduction in PIP3 levels leads to decreased recruitment and subsequent phosphorylation of AKT at Serine 473, effectively inhibiting the downstream signaling pathway.
Caption: PI3K/AKT signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow
The overall workflow for assessing p-AKT inhibition by this compound using Western blot involves several key stages, from cell culture and treatment to data analysis.
References
- 1. 4.8. Western Blotting and Densitometric Analysis [bio-protocol.org]
- 2. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, this compound shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Duvelisib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duvelisib is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), playing a crucial role in the treatment of various hematologic malignancies.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many cancers.[2] While this compound has shown significant clinical efficacy, the development of resistance remains a clinical challenge.[3] Understanding the mechanisms of this compound resistance is paramount for the development of novel therapeutic strategies to overcome it. This document provides a comprehensive guide to establishing and characterizing a this compound-resistant cell line model in vitro, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic interventions.
Data Presentation
Table 1: Comparative this compound IC50 Values in Sensitive and Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in parental (sensitive) and their corresponding resistant cell line derivatives. A significant increase in the IC50 value is a key indicator of acquired resistance.[1]
| Cell Line | Parental (Sensitive) IC50 (µM) | This compound-Resistant IC50 (µM) | Fold Resistance | Reference |
| HH (T-cell lymphoma) | ~0.5 | >10 | >20 | [4] (Estimated from dose-response curve) |
| Karpas1718 (B-cell lymphoma) | ~1.0 | >10 | >10 | [5] (Resistant to both BTK and PI3K inhibitors) |
Note: IC50 values for HH and Karpas1718 resistant lines are estimations based on published dose-response curves as exact values were not explicitly stated.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line using a continuous, dose-escalation method.[4]
Materials:
-
Parental cancer cell line of interest (e.g., HH T-cell lymphoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (IPI-145)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8 or MTT)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., CCK-8) to determine the IC50 value.
-
-
Initiate continuous exposure:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the determined IC50.
-
-
Monitor and subculture:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.
-
Once the cells have adapted and are proliferating steadily (typically reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose escalation:
-
After the cells have been successfully cultured for at least two passages at the current this compound concentration, gradually increase the drug concentration. A 1.5 to 2-fold increase at each step is recommended.
-
Repeat the monitoring and subculturing process at each new concentration.
-
-
Confirmation of resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to this compound and compare it to the parental cell line.
-
A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
-
Cryopreservation:
-
At each successful dose escalation step, cryopreserve vials of the cells for future use.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxic effect of this compound.
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (450 nm wavelength)
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 3: Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is for quantifying apoptosis in response to this compound treatment.
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at relevant concentrations (e.g., IC50 of the parental line) for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line model.
Caption: Simplified PI3K/AKT signaling pathway targeted by this compound.
Caption: Compensatory activation of the MAPK/ERK pathway in this compound resistance.
References
- 1. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Mechanisms to Targeted Agents in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Handling and storage guidelines for Duvelisib in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and laboratory use of Duvelisib, a dual inhibitor of phosphoinositide 3-kinase-δ (PI3K-δ) and PI3K-γ.
Product Information
-
Product Name: this compound (also known as IPI-145)
-
Appearance: Off-white to gray solid
-
Molecular Formula: C₂₂H₁₇ClN₆O
-
Molecular Weight: 416.86 g/mol
-
Mechanism of Action: this compound is a selective inhibitor of the δ and γ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K pathway is crucial for various cellular functions, including cell growth, proliferation, survival, and differentiation.[1] By inhibiting PI3K-δ and PI3K-γ, this compound disrupts signaling pathways that are often hyperactivated in hematologic malignancies.[1]
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure user safety.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder or solutions.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
2.2. Storage Conditions:
This compound is available as a powder and can be prepared in various solvents. The storage conditions vary depending on the form.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year |
| -20°C | 6 months |
Data sourced from MedChemExpress.
Solution Preparation
3.1. Solubility:
This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro experiments, stock solutions are typically prepared in DMSO. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.
3.2. Stock Solution Preparation (Example for 10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 4.17 mg of this compound in 1 mL of anhydrous DMSO.
-
If necessary, sonicate or warm the solution to 60°C to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 1 year or at -20°C for up to 6 months.[2]
In Vitro Applications
This compound is a potent inhibitor of PI3K-δ and PI3K-γ and can be used in a variety of in vitro assays to study its effects on cancer cells and immune cells.
4.1. Biological Activity:
The inhibitory activity of this compound against different PI3K isoforms has been determined in cell-free assays.
| PI3K Isoform | IC₅₀ (nM) |
| p110δ | 2.5 |
| p110γ | 27.4 |
| p110β | 85 |
| p110α | 1602 |
Data sourced from MedChemExpress.[3]
This compound has also demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ |
| Primary B cells | - | 0.5 nM |
| Primary T cells | - | 9.5 nM |
| 4T1 | Breast Cancer | 22.88 µM |
| A549 | Lung Cancer | > 100 µM |
| B16-F10 | Melanoma | > 100 µM |
Data sourced from APExBIO and MedChemExpress.[2][3]
4.2. Experimental Protocols:
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol outlines a general procedure to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from nanomolar to micromolar, depending on the cell line's sensitivity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-96 hours at 37°C.
-
Viability Assessment:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is designed to detect changes in the phosphorylation status of key proteins in the PI3K signaling pathway, such as Akt, following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 1-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
In Vivo Applications
This compound can be administered orally in animal models to evaluate its anti-tumor efficacy and pharmacokinetic properties.
5.1. Dosing and Administration:
-
Formulation: For oral administration in rats, this compound can be dissolved in a vehicle such as 1% dimethyl sulfoxide/saline.[1]
-
Dosage: In preclinical studies, this compound has been administered to rats at doses of 25 mg/kg for pharmacokinetic studies.[1] In a xenograft model of CLL, this compound was effective in abrogating B-cell and T-cell migration.[4]
5.2. Pharmacokinetic Parameters (in Rats):
Following a single oral dose of 25 mg/kg in rats:
-
Tmax (Time to maximum concentration): ~1-2 hours
-
Half-life (t₁/₂): 5.2 to 10.9 hours
Data from clinical studies in patients with advanced hematologic malignancies.[5][6]
Visualizations
PI3K Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PI3K-δ and PI3K-γ, blocking downstream signaling.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining this compound's effect on cell viability.
References
- 1. A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of this compound in Plasma Samples and its Application to Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Measuring PI3K-delta and PI3K-gamma Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for intracellular signaling downstream of various cell surface receptors.[1] The class I PI3K isoforms, delta (δ) and gamma (γ), are preferentially expressed in immune cells, making them attractive therapeutic targets for a range of inflammatory diseases and hematologic malignancies.[1][2][3] PI3K-δ is critical for B-cell and T-cell activation and proliferation, while PI3K-γ plays a significant role in the function of T cells, macrophages, and neutrophils.[2][4] Dysregulation of the PI3K signaling pathway is implicated in autoimmune conditions and cancers.[2] Consequently, the development of selective inhibitors for PI3K-δ and PI3K-γ is a major focus in drug discovery.
These application notes provide detailed protocols for various cell-based assays to measure the inhibition of PI3K-δ and PI3K-γ. The assays described herein are essential tools for screening and characterizing the potency and selectivity of novel inhibitors in a cellular context.
PI3K-delta and PI3K-gamma Signaling Pathway
Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3K-δ and PI3K-γ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B).[3] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes such as cell growth, proliferation, survival, and migration.[3][5] A common method to assess PI3K pathway activation is to measure the phosphorylation of AKT at key residues, such as Serine 473 (p-Akt Ser473).[5][6]
Caption: PI3K-delta/gamma signaling pathway.
Data Presentation: Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative PI3K-δ and PI3K-γ inhibitors determined using various cell-based assays.
| Inhibitor | Target | Assay Type | Cell Line | Stimulant | IC50 (nM) | Reference |
| Idelalisib (CAL-101) | PI3K-δ | p-Akt Western Blot | CLL Cells | α-IgM | ~20 | [1] |
| Duvelisib (IPI-145) | PI3K-δ/γ | p-Akt Western Blot | CLL Cells | α-IgM | ~5 | [7] |
| TGR-1202 | PI3K-δ | p-Akt Flow Cytometry | T-cells | - | ~100 | [4] |
| IPI-549 | PI3K-γ | p-Akt Flow Cytometry | T-cells | - | ~100 | [4] |
| CUDC-907 | Pan-PI3K | WST-1 Proliferation | Ishikawa Cells | - | ~10-20 | [8] |
| BKM120 | Pan-PI3K | WST-1 Proliferation | Ishikawa Cells | - | ~100-1000 | [8] |
Experimental Protocols
p-Akt (Ser473) Western Blot Assay
This protocol describes the detection of phosphorylated AKT (p-Akt) at Serine 473 by Western blotting to assess PI3K pathway inhibition.
Materials:
-
Cell culture reagents
-
PI3K-δ/γ inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 3-4 hours if necessary to reduce basal PI3K activity.
-
Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine, or antibody) for 5-30 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold lysis buffer.[9] Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes.[10] b. Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[9][10] c. Transfer the separated proteins to a PVDF membrane.[9] d. Block the membrane with blocking buffer for 1 hour at room temperature.[9] e. Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[9][11] f. Wash the membrane three times with TBST for 5 minutes each. g. Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[10] h. Wash the membrane three times with TBST for 5 minutes each. i. Apply ECL substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with an antibody against total Akt for loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.
Caption: Western Blot workflow for p-Akt detection.
In-Cell Western™ Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence assay performed in multi-well plates, offering higher throughput than traditional Western blotting.[12]
Materials:
-
Black-walled 96- or 384-well plates
-
Cell culture reagents
-
PI3K-δ/γ inhibitors
-
4% Formaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or equivalent)
-
Primary antibodies: Mouse anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 680RD anti-mouse and IRDye® 800CW anti-rabbit)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black-walled multi-well plate and allow them to adhere overnight.
-
Perform inhibitor and stimulant treatments as described in the Western blot protocol.
-
Fixation and Permeabilization: a. Remove the treatment media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[13] b. Wash the wells three times with PBS. c. Permeabilize the cells with permeabilization buffer for 5 minutes.[13]
-
Blocking: Wash the wells and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against p-Akt and total Akt (diluted in blocking buffer) overnight at 4°C.[14]
-
Secondary Antibody Incubation: a. Wash the wells three times with wash buffer (e.g., 0.1% Tween-20 in PBS). b. Incubate the cells with a cocktail of the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.[14]
-
Imaging and Analysis: a. Wash the wells three times with wash buffer. b. Scan the plate using an infrared imaging system. c. Quantify the fluorescence intensity for both p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal. d. Plot the normalized data to determine the IC50 value.[15]
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® is a robust, high-throughput screening assay that measures the phosphorylation of AKT in a single plate format.[5]
Materials:
-
HTRF® p-Akt (Ser473) assay kit (containing anti-p-Akt antibody labeled with a donor fluorophore and an anti-total Akt antibody labeled with an acceptor fluorophore)
-
White 384-well plates
-
Cell culture reagents
-
PI3K-δ/γ inhibitors
-
Lysis buffer provided with the kit
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 384-well plate and perform inhibitor and stimulant treatments as previously described.
-
Cell Lysis: Add the HTRF® lysis buffer directly to the wells and incubate for 10-15 minutes at room temperature with gentle shaking.
-
Detection: a. Add the HTRF® antibody cocktail to the cell lysates. b. Incubate for 4 hours to overnight at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[16]
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50.[16]
AlphaLISA® SureFire® Ultra™ Assay
AlphaLISA® is a bead-based immunoassay that is highly sensitive and suitable for high-throughput screening.[17][18][19]
Materials:
-
AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) kit (containing acceptor beads, donor beads, and specific antibodies)
-
White 384-well OptiPlate™
-
Cell culture reagents
-
PI3K-δ/γ inhibitors
-
Lysis buffer provided with the kit
-
AlphaLISA-compatible plate reader
Protocol:
-
Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described previously.
-
Cell Lysis: Lyse the cells with the provided lysis buffer for 10 minutes at room temperature with shaking.[17]
-
Assay Procedure (Two-Plate Protocol): a. Transfer 10 µL of cell lysate to a 384-well OptiPlate™.[17] b. Add 5 µL of the Acceptor mix and incubate for 1 hour at room temperature.[17] c. Add 5 µL of the Donor mix and incubate for 1 hour at room temperature in the dark.[17]
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50.
Caption: High-throughput screening assay workflow.
Cell Proliferation/Viability Assays
Inhibition of the PI3K-δ/γ pathway can lead to decreased cell proliferation or induction of apoptosis, particularly in cancer cell lines that are dependent on this pathway for survival.[1][20]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTS/WST-1 based colorimetric assay kits
-
White or clear 96-well plates
-
Cell culture reagents
-
PI3K-δ/γ inhibitors
-
Luminometer or absorbance plate reader
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[21] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[21] Plot the luminescence against the inhibitor concentration to determine the IC50 for cell proliferation.
Conclusion
The cell-based assays detailed in these application notes provide robust and reliable methods for measuring the inhibition of PI3K-δ and PI3K-γ. The choice of assay will depend on the specific research needs, including throughput requirements, available equipment, and the cellular context being investigated. From traditional Western blotting for detailed mechanistic studies to high-throughput HTRF® and AlphaLISA® assays for large-scale screening, these protocols offer a comprehensive toolkit for the characterization of PI3K-δ and PI3K-γ inhibitors in drug discovery and development.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]
- 3. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo blockade of PI3K gamma or delta signaling enhances the antitumor potency of adoptively transferred CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 9. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. licorbio.com [licorbio.com]
- 13. biomol.com [biomol.com]
- 14. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. revvity.com [revvity.com]
- 19. tgrbiosciences.com [tgrbiosciences.com]
- 20. PI3K/AKT/mTOR pathway alterations promote malignant progression and xenograft formation in oligodendroglial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
Troubleshooting & Optimization
Duvelisib Technical Support Center: Troubleshooting Aqueous Insolubility
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for working with Duvelisib, focusing on its characteristic low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical and solubility properties of this compound?
This compound is a white-to-off-white crystalline solid that is practically insoluble in water.[1][2] Its high lipophilicity, indicated by its LogP value, is the primary reason for its low aqueous solubility. Key properties are summarized below.
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₂H₁₇ClN₆O | [3] |
| Molecular Weight | 416.86 g/mol | [3] |
| LogP | 3.67 - 4.55 | [3][4] |
| Water Solubility | 0.0195 mg/mL (Practically Insoluble) | [1][4] |
| DMSO Solubility | 83 mg/mL (199.1 mM) | [5] |
| Ethanol Solubility | Soluble |[1][2] |
Q2: My this compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer. What went wrong?
This is a common issue when working with hydrophobic compounds like this compound. The compound is stable in a high-concentration organic solvent like DMSO but will crash out of solution when diluted into an aqueous environment where it is not soluble. The final concentration of DMSO in your aqueous solution may be too low to maintain this compound's solubility.
Use the following workflow to troubleshoot this issue:
References
Technical Support Center: Overcoming Duvelisib Resistance in Leukemia Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Duvelisib resistance in leukemia cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our leukemia cell line. What are the common mechanisms of resistance?
A1: Resistance to this compound can arise from several mechanisms that allow cancer cells to bypass the drug's inhibitory effects on the PI3K-δ and PI3K-γ pathways. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Leukemia cells can activate alternative survival pathways to compensate for PI3K inhibition. A notable example is the activation of the JAK/STAT pathway, particularly STAT3 and STAT5, which can be mediated by cytokines like Interleukin-6 (IL-6) from the tumor microenvironment[1].
-
Upregulation of Anti-Apoptotic Proteins: A primary resistance mechanism is the increased expression of anti-apoptotic proteins, particularly Bcl-2.[2] This upregulation helps cells evade apoptosis even when the PI3K pathway is inhibited.[3] While other anti-apoptotic proteins like Mcl-1 are also implicated in resistance to apoptosis-inducing drugs, elevated Bcl-2 has been specifically observed in response to this compound therapy.[2][4]
-
Feedback Activation of the PI3K/AKT/mTOR Pathway: In some cases, prolonged inhibition of PI3K can lead to a feedback loop that results in the reactivation of the PI3K/AKT/mTOR pathway, thereby diminishing the drug's efficacy.[5][6]
-
Tumor Microenvironment-Mediated Resistance: Survival signals from the tumor microenvironment, such as those from stromal cells, can reduce the sensitivity of leukemia cells to this compound.[1][7]
Q2: Our this compound-resistant cell line shows high expression of Bcl-2. What is a recommended strategy to overcome this?
A2: Elevated Bcl-2 is a known mechanism of resistance to this compound.[2] A highly effective strategy to counteract this is to combine this compound with a Bcl-2 inhibitor, such as Venetoclax (ABT-199). This combination has been shown to be synergistic, leading to significantly increased apoptosis in resistant cells.[2][3] this compound primes the cells for apoptosis by upregulating pro-apoptotic proteins, while Venetoclax inhibits the upregulated Bcl-2, tipping the balance towards cell death.[3]
Q3: We are working with an ibrutinib-resistant leukemia model. Is this compound a viable option for our experiments?
A3: Yes, this compound has shown efficacy in preclinical models of ibrutinib-resistant leukemia, including those with mutations in Bruton's tyrosine kinase (BTK) such as the C481S mutation.[7][8][9] Since this compound targets PI3K-δ/γ, which is downstream of BTK in the B-cell receptor (BCR) signaling pathway, it can overcome resistance mechanisms that are specific to ibrutinib's binding site on BTK.[9] Studies have demonstrated that this compound can effectively induce apoptosis in ibrutinib-resistant cells.[7][8]
Q4: What are some potential synergistic drug combinations with this compound that we can explore in our resistant cell lines?
A4: Several drug combinations with this compound have shown synergistic effects in preclinical studies. The choice of combination depends on the specific resistance mechanism in your cell line.
-
Bcl-2 Inhibitors (e.g., Venetoclax): As mentioned, this is a rational combination to overcome Bcl-2-mediated resistance.[2][10]
-
mTOR Inhibitors: If feedback activation of the PI3K/AKT/mTOR pathway is suspected, combining this compound with an mTOR inhibitor could be beneficial.[1]
-
JAK Inhibitors (e.g., Ruxolitinib): In T-cell lymphomas where JAK/STAT signaling is a resistance mechanism, combining this compound with a JAK inhibitor has shown promise.[11]
-
Chemotherapy (e.g., Fludarabine, Cyclophosphamide, Rituximab - FCR): In a clinical setting for frontline treatment of younger CLL patients, this compound has been studied in combination with FCR (DFCR).[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased Apoptosis with this compound Treatment Over Time | Upregulation of anti-apoptotic proteins like Bcl-2. | 1. Perform Western blot or qPCR to quantify Bcl-2 protein and mRNA levels. 2. If Bcl-2 is elevated, test a combination of this compound and a Bcl-2 inhibitor (e.g., Venetoclax).[2][3] |
| Persistent Cell Viability Despite PI3K Pathway Inhibition | Activation of a bypass pathway, such as JAK/STAT signaling. | 1. Analyze the phosphorylation status of key proteins in alternative pathways (e.g., p-STAT3, p-STAT5) using Western blot. 2. If a bypass pathway is activated, consider a combination therapy targeting that pathway (e.g., this compound + JAK inhibitor).[1][11] |
| Ibrutinib-Resistant Cells Are Also Resistant to this compound | Resistance mechanism is downstream of or parallel to PI3K-δ/γ. | 1. Sequence key downstream signaling molecules like PLCγ2. 2. Investigate the role of other survival pathways or anti-apoptotic proteins. 3. Consider combinations that target these alternative pathways. |
| Variable Response to this compound in Co-culture Models | Protective signals from the tumor microenvironment (e.g., stromal cells). | 1. Analyze cytokine profiles in the co-culture supernatant (e.g., IL-6). 2. Attempt to block key survival signals with neutralizing antibodies. 3. this compound's inhibition of PI3K-γ is intended to disrupt microenvironment support, but additional targeting may be needed.[7][9] |
Quantitative Data Summary
Table 1: Synergistic Activity of Venetoclax and this compound in Ibrutinib-Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Synergy Index (Ki value) |
| Jeko BTK KD | 0.36 |
| Jeko-R | 0.47 |
| Z-138 | 0.66 |
| Maver-1 | 0.41 |
Data adapted from a study on overcoming ibrutinib resistance in MCL. A Ki value < 1 indicates synergy.[10]
Table 2: Overall Response Rates (ORR) and Complete Response (CR) Rates for Ruxolitinib plus this compound in T-Cell Lymphoma
| Patient Cohort | ORR | CR Rate |
| All Patients | 41% | 24% |
| Cohort A (JAK/STAT activation) | 52% | 29% |
| Cohort B (No JAK/STAT activation) | 14% | 14% |
| T-follicular helper (TFH) lymphomas | 79% | 64% |
| T-prolymphocytic leukemia (T-PLL) | 60% | 0% |
Data from a Phase I study of Ruxolitinib in combination with this compound.[11]
Experimental Protocols
Protocol 1: Assessing Apoptosis via Annexin V/PI Staining
-
Cell Seeding: Seed leukemia cell lines (e.g., 1 x 10^6 cells/mL) in appropriate culture medium.
-
Drug Treatment: Treat cells with this compound, a combination agent (e.g., Venetoclax), or vehicle control (e.g., DMSO) at desired concentrations for 24-72 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-STAT3, total STAT3, Bcl-2, Mcl-1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound resistance mechanisms and therapeutic strategies.
Caption: Workflow for investigating this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound treatment is associated with altered expression of apoptotic regulators that helps in sensitization of chronic lymphocytic leukemia cells to venetoclax (ABT-199) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. A phase 1b/2 study of this compound in combination with FCR (DFCR) for frontline therapy for younger CLL patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Duvelisib Off-Target Effects in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Duvelisib in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] By inhibiting PI3K-δ, this compound directly impacts the proliferation and survival of malignant B-cells.[1][5] Inhibition of PI3K-γ primarily affects the tumor microenvironment by reducing the differentiation and migration of supportive cells like T-cells and M2 macrophages.[5][6]
Q2: What are the known off-target effects of this compound?
While this compound is selective for PI3K-δ and PI3K-γ, it can exhibit off-target activity against other kinases, particularly at higher concentrations. One identified off-target activity is on activation-induced cytidine deaminase, which has been linked to genomic instability in B-cells.[7] Comprehensive kinome profiling is recommended to fully characterize off-target effects in a specific experimental system.
Q3: What is a typical starting concentration for this compound in primary cell culture experiments?
In preclinical studies, a physiologically relevant concentration of 1 µM has been used to treat chronic lymphocytic leukemia (CLL) cells.[7] However, the optimal concentration can vary depending on the primary cell type and the specific experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration that maximizes on-target effects while minimizing off-target cytotoxicity. For some in vitro studies with primary CLL patient B cells, non-lethal doses ranging from 0.1 to 1 µM have been used.[8] In T-cell lymphoma cell lines, a concentration of 1 µM has been used for phosphoproteomic analysis.[9]
Q4: How can I distinguish between on-target and off-target effects in my primary cell cultures?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[10] A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, corresponding to its IC50 values for PI3K-δ and PI3K-γ. Off-target effects are more likely to appear at higher concentrations.
-
Use of Control Inhibitors: Compare the effects of this compound with more specific PI3K-δ or PI3K-γ inhibitors.
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by modulating the specific off-target pathway.
-
Phosphoproteomics and Kinase Profiling: These unbiased approaches can help identify unexpected changes in signaling pathways.[11]
Troubleshooting Guide
Issue 1: High levels of cell death observed in primary cell cultures, even at low concentrations of this compound.
-
Possible Cause: Primary cells can be more sensitive to treatment than immortalized cell lines. The observed cytotoxicity might be an on-target effect, especially if the cells are highly dependent on the PI3K pathway for survival.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a Western blot to check for the inhibition of phosphorylated Akt (p-Akt), a downstream effector of PI3K. A decrease in p-Akt at concentrations causing cell death would suggest an on-target effect.
-
Titrate this compound Concentration: Perform a detailed dose-response curve with smaller concentration increments to find a therapeutic window that inhibits PI3K signaling without inducing widespread cell death.
-
Optimize Culture Conditions: Ensure that the primary cell culture conditions, including media, supplements, and cell density, are optimal for cell viability.
-
Assess Apoptosis: Use Annexin V/Propidium Iodide (PI) staining and flow cytometry to determine if the cell death is due to apoptosis or necrosis.
-
Issue 2: Inconsistent or unexpected results in downstream signaling pathways.
-
Possible Cause: Off-target effects of this compound or activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Screen: Use a kinase panel to identify potential off-target kinases that are inhibited by this compound at the concentrations used in your experiments.[7]
-
Analyze Multiple Downstream Effectors: In addition to p-Akt, examine other downstream targets of the PI3K pathway and other relevant signaling pathways to get a broader picture of the cellular response.
-
Use a More Specific Inhibitor: Compare your results with a more highly selective PI3K-δ or PI3K-γ inhibitor to see if the unexpected effects persist.
-
Consult the Literature: Review published studies on this compound to see if similar unexpected findings have been reported in other cell types.
-
Issue 3: Difficulty in interpreting cell viability assay results.
-
Possible Cause: Interference of this compound with the assay chemistry or limitations of the chosen viability assay. Many viability assays measure metabolic activity, which may not always correlate directly with cell death.[12]
-
Troubleshooting Steps:
-
Assay Chemical Compatibility: Run a control experiment with this compound in cell-free media to check for any direct interaction with the assay reagents.[13]
-
Use an Orthogonal Method: Confirm your viability results using a different method. For example, if you are using an MTT or resazurin-based assay, validate the findings with a method that measures cell membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., Annexin V staining).
-
Distinguish Cytotoxicity from Cytostasis: Some viability assays cannot differentiate between cell death and inhibition of proliferation. A direct cell count or a proliferation assay (e.g., BrdU incorporation) can provide more clarity.
-
Quantitative Data
Table 1: In Vitro Inhibitory Potency of this compound against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) | Reference |
| PI3K-δ (p110δ) | 2.5 | [3][14] |
| PI3K-γ (p110γ) | 27.4 | [14] |
| PI3K-β (p110β) | 85 | [14] |
| PI3K-α (p110α) | 1602 | [14] |
Note: IC50 values can vary depending on the assay conditions. It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
1. Western Blotting for Phospho-Akt (Ser473)
This protocol is a general guideline and should be optimized for your specific primary cells and experimental conditions.
-
Cell Lysis:
-
After treating primary cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).
-
2. Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol provides a general framework for assessing apoptosis in primary cells.
-
Cell Preparation:
-
Harvest both adherent and suspension cells from your culture after this compound treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: PI3K Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Assessing this compound's On- and Off-Target Effects.
References
- 1. Safety and efficacy of dual PI3K-δ, γ inhibitor, this compound in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. This compound: a new phosphoinositide-3-kinase inhibitor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Duvelisib Signaling Assays: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting unexpected results in signaling assays involving Duvelisib (Copiktra). The following sections offer troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to aid in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Question 1: Why am I observing incomplete or no inhibition of p-AKT (Ser473/Thr308) after this compound treatment?
Answer: This is a common issue that can arise from several factors, ranging from experimental setup to cellular resistance mechanisms.
Troubleshooting Steps:
-
Confirm Drug Activity:
-
Drug Age and Storage: Ensure the this compound compound is not expired and has been stored correctly, protected from light and moisture, at the recommended temperature.
-
Solvent and Dilution: Confirm that the solvent (e.g., DMSO) is pure and that the stock and working solutions were prepared accurately. Perform a dose-response curve to verify the drug's potency (IC50).
-
-
Review Experimental Protocol:
-
Treatment Duration: this compound's effect on p-AKT can be rapid. However, some studies have noted a reactivation of p-AKT between 12-24 hours after initial suppression, potentially mediated by mTORC2 feedback loops[1]. Assess p-AKT levels at multiple early time points (e.g., 1, 4, 8 hours).
-
Cellular Context: The B-cell receptor (BCR) pathway, a primary target of this compound, may need to be activated to observe maximal PI3K signaling and its subsequent inhibition[2][3]. Consider stimulating cells with agents like anti-IgM or CD40L, especially if basal p-AKT levels are low.
-
-
Check Cellular Protein Levels:
-
Total AKT Levels: Always probe for total AKT in your Western blot as a loading control. A lack of p-AKT signal could be due to low overall AKT expression in your cell line.
-
Positive Controls: Use a cell line known to have high basal PI3K activity (e.g., PTEN-null cells) or stimulate cells with a known PI3K activator (e.g., IGF-1) as a positive control for your p-AKT antibody and detection system.
-
-
Consider Resistance Mechanisms:
Question 2: I've successfully inhibited p-AKT, but I'm now seeing an unexpected increase in phosphorylated ERK (p-ERK). Is this a known effect?
Answer: Yes, the paradoxical activation of the MAPK/ERK pathway is a documented phenomenon with PI3K inhibitors. This is often a compensatory survival mechanism initiated by the cell.
Troubleshooting Steps:
-
Confirm the Observation:
-
Time-Course Analysis: Perform a time-course experiment to map the kinetics of p-AKT inhibition and p-ERK activation. Often, p-ERK levels rise as p-AKT levels fall.
-
Dose-Response: Check if the p-ERK activation is dependent on the this compound concentration.
-
-
Investigate the Mechanism:
-
Pathway Crosstalk: Inhibition of the PI3K/AKT pathway can relieve negative feedback on receptor tyrosine kinases (RTKs), leading to increased signaling through the Ras/Raf/MEK/ERK (MAPK) pathway.
-
Acquired Resistance: Studies on other PI3K inhibitors have shown that constitutive activation of the MAPK pathway, sometimes through new mutations in genes like KRAS or MAP2K1, can confer resistance[6].
-
-
Therapeutic Strategy Implications:
-
Combination Therapy: This result suggests that a combination therapy approach, co-targeting both the PI3K and MAPK pathways (e.g., this compound + a MEK inhibitor), could be a more effective strategy to overcome this resistance mechanism. Preclinical studies have shown that combining PI3K inhibitors with inhibitors of other pathways can lead to synergistic effects[1].
-
Question 3: this compound is inhibiting p-AKT in my assays, but the cells are not undergoing apoptosis or showing reduced viability. What could be the reason?
Answer: Lack of a cytotoxic response despite successful target inhibition points towards the activation of bypass survival pathways or intrinsic resistance factors.
Troubleshooting Steps:
-
Verify Apoptosis Markers:
-
Use multiple methods to assess cell death. In addition to viability assays (e.g., MTT, CellTiter-Glo), perform assays for apoptosis markers like cleaved PARP, cleaved Caspase-3 (by Western blot), or Annexin V staining (by flow cytometry).
-
-
Investigate Bypass Pathways:
-
MAPK/ERK Pathway: As discussed in FAQ 2, check for compensatory activation of the ERK pathway[6].
-
STAT Signaling: Interleukin-6 (IL-6) mediated activation of STAT3 or STAT5 has been identified as a potential resistance mechanism to this compound in lymphoma cell lines[5].
-
BCL-2 Family Proteins: Overexpression of anti-apoptotic proteins like BCL-2 or MCL-1 can make cells resistant to apoptosis induced by PI3K inhibition.
-
-
Consider the Microenvironment:
-
If using co-culture systems, signals from stromal cells or other components of the tumor microenvironment can provide survival signals that overcome the effects of this compound[2][5]. This compound is known to disrupt these microenvironmental signals, but very strong stimuli may still provide a protective effect[7].
-
-
Re-evaluate the Model System:
-
Ensure the chosen cell line is appropriate. Cell lines can have unique underlying mutations that make them intrinsically resistant to PI3K inhibition. Confirm that your cell line is known to be dependent on PI3K signaling for survival.
-
Quantitative Data Summary
This compound is a potent dual inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K.[8][9] Its efficacy is rooted in its ability to not only directly induce apoptosis in malignant B-cells but also to disrupt the supportive tumor microenvironment.[2][7]
| Target | Reported Activity/Effect | Key Function in Cancer |
| PI3K-δ (delta) | Potent inhibition. Abrogates B-cell receptor (BCR)-mediated signals, with dose-responsive inhibition of p-AKT (Ser473) at an IC50 of 0.36 nM.[3] | Primarily expressed in leukocytes; critical for the proliferation, survival, and differentiation of B-cells.[9][10] Hyperactivation is common in B-cell malignancies.[10] |
| PI3K-γ (gamma) | Potent inhibition. Blocks chemokine-mediated T-cell migration and M2 macrophage polarization.[7] | Predominantly in leukocytes; involved in chemokine signaling, inflammation, and immune cell trafficking.[9] Inhibition disrupts the tumor microenvironment that supports cancer cell survival.[7][9] |
| Downstream Effectors | Mitigates the activity of AKT, ERK, S6, and BAD.[2] Diminishes secretion of BCR-induced chemokines CCL3 and CCL4.[2][3] | AKT, a central node, promotes cell survival and growth by phosphorylating numerous substrates.[11] S6 is a downstream effector of the mTOR pathway, involved in protein synthesis and cell growth.[3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis (p-AKT, p-ERK)
This protocol outlines the key steps for detecting changes in protein phosphorylation following this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
If studying basal signaling, serum-starve cells for 4-6 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points. If applicable, add a stimulating agent (e.g., anti-IgM, IGF-1) for the final 15-30 minutes of the incubation.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds) to shear DNA and ensure complete lysis[12].
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into a polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by observing the pre-stained markers on the membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20). Note: Avoid using milk for blocking when probing for phospho-proteins, as milk contains casein, a phosphoprotein that can increase background[13].
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473, anti-p-ERK, anti-total AKT) diluted in 5% BSA in TBS-T, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA or milk in TBS-T for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Crucially, strip the membrane and re-probe for the corresponding total protein (e.g., total AKT) or a housekeeping protein (e.g., GAPDH, β-Actin) to confirm equal protein loading.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells with media only for blank controls.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated / Absorbance of Control) * 100.
-
Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Visual Guides: Pathways and Workflows
The following diagrams illustrate the this compound signaling pathway and recommended troubleshooting workflows.
Caption: this compound inhibits PI3Kδ and PI3Kγ, blocking PIP3 production and downstream AKT signaling.
Caption: A stepwise workflow for troubleshooting unexpected results in this compound signaling assays.
Caption: A decision tree to help interpret signaling (p-AKT, p-ERK) and viability data.
References
- 1. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, this compound shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (this compound), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms to Targeted Agents in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events associated with Duvelisib in animal studies.
Troubleshooting Guides
This section offers guidance on identifying and managing common this compound-related adverse events in animal models.
Diarrhea and Colitis
Issue: Animals exhibiting signs of diarrhea (loose, unformed stools) or colitis (inflammation of the colon), which may present as weight loss, dehydration, and lethargy.
Troubleshooting Steps:
-
Initial Assessment:
-
Monitor animals at least twice daily for changes in fecal consistency, activity level, and overall appearance.
-
Record daily body weights to track the severity of dehydration and nutritional status.
-
Assess for signs of dehydration (e.g., skin tenting, sunken eyes).
-
-
Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume of 1-2 mL/100g body weight, once or twice daily as needed.
-
Nutritional Support: Ensure easy access to food and water. Provide a highly palatable and digestible diet or nutritional supplements.
-
Anti-diarrheal Agents: Based on veterinary consultation, consider the use of anti-diarrheal medications. Note that the use of such agents should be carefully considered as they can sometimes worsen colitis.
-
-
Dose Modification:
-
If diarrhea is moderate to severe (significant weight loss, dehydration), consider a temporary dose reduction or interruption of this compound administration, in consultation with the study director or veterinarian.
-
-
Pathological Assessment:
-
For animals that are euthanized or die during the study, collect intestinal tissues for histopathological analysis to confirm colitis and assess its severity.
-
Cutaneous Reactions (Rash)
Issue: Animals developing skin rashes, which may appear as erythema (redness), maculopapular lesions, or exfoliative dermatitis.
Troubleshooting Steps:
-
Initial Assessment:
-
Conduct daily visual inspections of the skin, particularly in sparsely haired areas (ears, paws, abdomen).
-
Document the onset, distribution, and characteristics of any skin lesions.
-
Note any associated signs such as pruritus (itching), which may be indicated by excessive scratching or grooming.
-
-
Supportive Care:
-
Topical Treatments: For mild to moderate rashes, apply a thin layer of a veterinarian-recommended emollient or a low-potency topical corticosteroid cream to the affected areas to reduce inflammation and itching.
-
Preventing Self-Injury: If excessive scratching is observed, consider using protective measures like Elizabethan collars to prevent self-trauma and secondary infections.
-
-
Dose Modification:
-
For severe or persistent skin reactions, a dose reduction or temporary discontinuation of this compound may be necessary.
-
-
Histopathology:
-
Collect skin biopsies from affected and unaffected areas during necropsy for histological examination to characterize the nature of the inflammatory infiltrate.
-
Pneumonitis
Issue: Animals showing signs of respiratory distress, such as increased respiratory rate, labored breathing, or cyanosis, which may be indicative of non-infectious pneumonitis.
Troubleshooting Steps:
-
Initial Assessment:
-
Monitor respiratory rate and effort daily.
-
Observe for any changes in breathing patterns or signs of respiratory distress.
-
Note any associated systemic signs like lethargy or reduced food and water intake.
-
-
Exclusion of Infection:
-
It is crucial to rule out infectious causes of pneumonia. This may involve microbiological analysis of lung tissue or bronchoalveolar lavage fluid at necropsy.
-
-
Supportive Care:
-
Oxygen Supplementation: For animals in respiratory distress, provide a humidified, oxygen-enriched environment.
-
Corticosteroids: In cases of suspected severe, non-infectious pneumonitis, systemic corticosteroid therapy (e.g., dexamethasone) may be considered under veterinary guidance to reduce lung inflammation.[1][2]
-
-
Dose Modification:
-
Withhold this compound treatment in animals exhibiting signs of pneumonitis.[2]
-
-
Pathological Evaluation:
-
At necropsy, collect lung tissue for histopathological analysis to confirm the presence of interstitial pneumonitis and to rule out infectious etiologies.
-
Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) in serum, indicating potential liver injury. Animals may not show overt clinical signs in early stages.
Troubleshooting Steps:
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., baseline, and then weekly or bi-weekly) for serum biochemistry analysis to monitor liver enzyme levels.
-
-
Dose Modification:
-
If a significant elevation in liver enzymes is observed (e.g., >3-5 times the upper limit of normal), consider a dose reduction or temporary interruption of this compound.
-
-
Supportive Care:
-
Ensure adequate nutrition and hydration.
-
Consider the use of hepatoprotective agents, although their efficacy in this specific context needs to be evaluated within the experimental design.
-
-
Histopathology:
-
At the end of the study, or in case of early euthanasia, collect liver tissue for histopathological examination to assess for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Quantitative Data on this compound Adverse Events (Clinical Trials)
The following tables summarize the incidence of common adverse events observed in human clinical trials of this compound. While these are from human studies, they can help researchers anticipate potential toxicities in animal models.
Table 1: Incidence of Common Adverse Reactions with this compound
| Adverse Reaction | Incidence (Any Grade) | Incidence (Grade ≥3) |
| Diarrhea or Colitis | 49% | 25% |
| Nausea | 30% | 2% |
| Neutropenia | 29% | 25% |
| Fatigue | 28% | 5% |
| Rash | 26% | 5% |
| Pyrexia | 25% | 3% |
| Cough | 23% | 2% |
| Anemia | 23% | 13% |
| Pneumonia | 19% | 14% |
| Musculoskeletal Pain | 21% | 4% |
| Thrombocytopenia | 18% | 8% |
| Upper Respiratory Tract Infection | 18% | 1% |
| Vomiting | 17% | 1% |
| Stomatitis | 16% | 2% |
| Abdominal Pain | 15% | 3% |
Data compiled from various clinical trial sources.
Table 2: Incidence of Serious Adverse Reactions of Special Interest
| Adverse Reaction | Incidence (Any Grade) | Incidence (Grade ≥3) |
| Infections | 46% | 31% |
| Diarrhea or Colitis | 49% | 25% |
| Cutaneous Reactions | 26% | 5% |
| Pneumonitis | 6% | 5% |
| Hepatotoxicity (ALT/AST Elevation) | 16% | 8% |
Data compiled from various clinical trial sources.
Experimental Protocols
General Animal Monitoring Protocol for this compound Toxicity Studies
-
Acclimation: Animals should be acclimated to the facility for a minimum of 5 days prior to the start of the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.
-
Dosing: this compound is typically administered orally via gavage. The vehicle and dosing volume should be appropriate for the species and strain being used.
-
Daily Observations:
-
Perform cage-side observations twice daily to assess for any signs of morbidity or mortality.
-
Conduct a detailed clinical observation once daily, including assessment of posture, activity level, grooming, and any abnormalities in skin, fur, eyes, and mucous membranes.
-
Monitor for changes in feces and urine.
-
-
Body Weights: Record individual animal body weights prior to the first dose and at least twice weekly thereafter.
-
Blood Collection:
-
Collect blood samples for hematology and serum biochemistry at pre-determined time points (e.g., baseline, mid-study, and termination).
-
Key parameters to monitor include complete blood count (CBC) and liver function tests (ALT, AST, ALP, bilirubin).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full gross necropsy on all animals.
-
Collect and fix a comprehensive set of tissues in 10% neutral buffered formalin.
-
Pay special attention to the gastrointestinal tract, skin, lungs, and liver.
-
Process tissues for histopathological examination by a qualified veterinary pathologist.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events to expect in animal studies with this compound?
A1: Based on clinical data and the mechanism of action, the most anticipated adverse events in animal models include diarrhea/colitis, cutaneous reactions (rash), myelosuppression (neutropenia, anemia), infections, pneumonitis, and hepatotoxicity (elevated liver enzymes).[2] Researchers should be vigilant in monitoring for these toxicities.
Q2: How can I distinguish between this compound-induced pneumonitis and an infection in my animal model?
A2: This can be challenging based on clinical signs alone. Definitive diagnosis often requires post-mortem analysis. Histopathological examination of the lung tissue can help differentiate between the inflammatory cell infiltrates characteristic of non-infectious pneumonitis and the presence of microorganisms in an infectious process. Bronchoalveolar lavage (BAL) for microbial culture at necropsy can also be informative.
Q3: What is the mechanism behind this compound-induced diarrhea and colitis?
A3: The exact mechanism is not fully elucidated but is thought to be immune-mediated.[3] this compound's inhibition of PI3K-delta and -gamma can disrupt immune homeostasis in the gut, leading to an inflammatory response.
Q4: Are there any recommended prophylactic measures to prevent adverse events?
A4: In clinical settings, prophylaxis for Pneumocystis jirovecii pneumonia (PJP) is recommended.[4] For animal studies, maintaining a clean, low-stress environment is crucial to minimize the risk of opportunistic infections, especially given the potential for this compound-induced immunosuppression. Prophylactic use of antibiotics should be carefully considered as it can confound study results.
Q5: What is a typical starting dose for this compound in mouse studies?
A5: Published preclinical studies have used a range of doses. A common starting point for efficacy studies in mouse xenograft models is around 25-50 mg/kg, administered orally once or twice daily. However, the optimal dose will depend on the specific animal model and the goals of the study. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) in your specific model.
Visualizations
Signaling Pathway
Caption: this compound inhibits PI3K-δ and PI3K-γ, blocking downstream signaling pathways.
Experimental Workflow
References
- 1. Drug-Induced Pneumonitis | Ohio State Medical Center [wexnermedical.osu.edu]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Duvelisib Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Duvelisib in combination studies. The goal is to help improve the therapeutic index by anticipating and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant transaminitis (elevated ALT/AST) in our preclinical models with this compound monotherapy. How can this be mitigated in a combination setting?
A1: High rates of Grade 3/4 elevated transaminases are a known toxicity of this compound monotherapy, particularly at higher doses like 75 mg twice daily (BID).[1] Clinical data suggests that combining this compound with the histone deacetylase (HDAC) inhibitor Romidepsin can significantly lower the rate of severe transaminitis compared to this compound monotherapy at the same dose.[1][2] In a phase 1b/2a trial, the combination of this compound (75 mg BID) and Romidepsin resulted in a Grade 3/4 hepatotoxicity rate of 14%, compared to 40% observed in previous monotherapy studies.[2] Conversely, the combination with the proteasome inhibitor Bortezomib required a dose reduction of this compound to 25 mg BID due to toxicity, including transaminase elevations.[3][4]
Q2: What is the mechanistic rationale for combining this compound with the BCL-2 inhibitor Venetoclax?
A2: The combination of this compound and Venetoclax is based on a strong mechanistic synergy. This compound, by inhibiting PI3K-δ and -γ, can alter the expression of apoptotic regulators. Studies have shown that this compound treatment increases the expression of the anti-apoptotic protein BCL-2.[5] While this may seem counterintuitive, it also upregulates several pro-apoptotic BH3-only genes.[5] This "primes" the cancer cells for apoptosis. Venetoclax, a specific BCL-2 inhibitor, can then effectively target the elevated BCL-2, leading to enhanced and synergistic apoptosis in malignant cells.[5][6] This dual approach attacks cancer cells through different, complementary mechanisms.[7]
Q3: Our in vitro experiments are not showing the expected synergy between this compound and Venetoclax. What are potential reasons?
A3: If synergy is not observed, consider the following:
-
Target Expression: Confirm the expression levels of PI3K-δ, PI3K-γ, and BCL-2 in your cell lines. Cells with very low or absent BCL-2 expression, for example, may be resistant to Venetoclax and show no synergistic effect with this compound.[6]
-
Culture Conditions: The tumor microenvironment provides crucial survival signals that can impact drug efficacy. Standard in vitro cultures may not replicate this. Try co-culturing your cancer cells with stromal cells or adding cytokines to better simulate the microenvironment, as this has been shown to be overcome by the this compound/Venetoclax combination.[5]
-
Drug Concentration and Scheduling: Ensure you have performed thorough dose-response curves for each agent individually to identify the optimal concentration range for combination studies. The sequence of drug administration can also be critical. Pre-treating cells with this compound for a period before adding Venetoclax may be necessary to achieve the "priming" effect by upregulating BCL-2.[5]
Q4: What are the primary mechanisms of resistance to PI3K inhibitors like this compound, and how can combination therapy address them?
A4: Resistance to PI3K inhibitors can arise from several mechanisms, including:
-
Genetic Mutations: Acquired mutations in the PI3K pathway components can prevent drug binding or reactivate downstream signaling.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in cell survival and drug response.[8]
-
Activation of Bypass Pathways: Cells can compensate for PI3K inhibition by upregulating parallel signaling pathways (e.g., MAPK/ERK) to maintain proliferation and survival.
-
Inhibition of Apoptosis: Overexpression of anti-apoptotic proteins like BCL-2 and MCL-1 is a key resistance mechanism.[8]
Combination therapies are a key strategy to overcome resistance. For example, combining this compound with Venetoclax directly counters the BCL-2-mediated apoptosis inhibition.[5][6] Combining it with agents that target bypass pathways (e.g., MEK or BTK inhibitors) could also be a viable strategy.[9][10] this compound has also shown efficacy in ibrutinib-resistant models, suggesting it can overcome certain forms of BTK inhibitor resistance.[11][12]
Troubleshooting Guides
Guide 1: Managing Unexpected Toxicity in Combination Studies
If your in vitro or in vivo model shows excessive toxicity (e.g., high cell death in control groups, unexpected animal weight loss) with a this compound combination, follow this workflow to identify the cause.
Caption: Workflow for troubleshooting unexpected toxicity.
Data Presentation: this compound Combination Trials
Table 1: Efficacy of this compound in Combination Therapies for T-Cell Lymphoma (TCL)
| Combination Partner | Disease | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Romidepsin | Relapsed/Refractory TCL | 55% | 34% | [2][3] |
| Peripheral TCL (PTCL) | 56% - 59% | 44% | [2][3][13] | |
| Cutaneous TCL (CTCL) | 45% | 0% | [13] | |
| Bortezomib | Relapsed/Refractory TCL | 34% | 13% | [2][3] |
| Peripheral TCL (PTCL) | 36% | 21% | [1][14] | |
| Cutaneous TCL (CTCL) | 28% | 0% | [1][14] | |
| Ruxolitinib | T-follicular helper (TFH) lymphomas | (Data Pending) | (Data Pending) | [15] |
Table 2: Safety Profile - Common Grade ≥3 Adverse Events (AEs) in Combination Studies
| Combination | Neutropenia | ALT/AST Increase | Diarrhea / Colitis | Anemia | Reference |
| This compound + Romidepsin | 36% - 42% | 14% - 15% | ~15% | N/A | [2][4][14] |
| This compound + Bortezomib | 30% | N/A | 48% (any grade) | N/A | [2][3] |
| This compound Monotherapy (CLL/SLL) | 25% - 33% | 16% | 12% - 21% | 12% | [16][17][18] |
Table 3: Dosing Regimens from Key Clinical Trials
| Combination Partner | This compound Dose | Partner Dose | Cycle Length | Clinical Trial ID | Reference |
| Romidepsin | 75 mg BID | 10 mg/m² (Days 1, 8, 15) | 28 Days | NCT02783625 | [1][19] |
| Bortezomib | 25 mg BID | 1 mg/m² (Days 1, 4, 8, 11) | 28 Days | NCT02783625 | [19][20] |
| Venetoclax | 15-25 mg BID | 200-800 mg QD (ramp-up) | N/A | NCT03534323 | [7][21] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Apoptosis Assay for Synergy Assessment
This protocol outlines a method to assess synergistic apoptosis induction by this compound and a combination agent (e.g., Venetoclax) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for an apoptosis synergy experiment.
Methodology Details:
-
Cell Plating: Plate lymphoma or leukemia cells at a density that avoids confluence by the end of the experiment.
-
Drug Treatment: Treat cells with a dose matrix of this compound and the combination agent, centered around their respective IC50 values. Include single-agent and vehicle controls.
-
Harvesting: Collect both floating and adherent cells to ensure all apoptotic populations are included.
-
Staining: Use a commercial Annexin V/PI apoptosis detection kit, following the manufacturer's instructions.
-
Analysis: The percentage of apoptotic cells is the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) populations. Synergy can be quantified using software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol is for verifying that this compound is inhibiting its target pathway, which is essential for interpreting combination study results.
Methodology Details:
-
Treatment and Lysis: Treat cells with this compound (e.g., 1 µM for 2-4 hours). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AKT (Ser473) - Marker of PI3K pathway activity
-
Total AKT - Loading control for p-AKT
-
GAPDH or β-Actin - Overall loading control
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate and image the blot. A decrease in the p-AKT/Total AKT ratio indicates successful PI3K pathway inhibition by this compound.[17]
Signaling Pathway Visualization
The synergistic effect of combining this compound (a PI3K inhibitor) with Venetoclax (a BCL-2 inhibitor) can be visualized through their interaction with the cell survival and apoptosis pathways. This compound blocks the pro-survival PI3K/AKT signaling while also priming the cell for apoptosis by increasing BCL-2, which is then targeted by Venetoclax.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound plus romidepsin in relapsed/refractory T cell lymphomas: a phase 1b/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase Ib/IIa Trial Compares this compound Plus Romidepsin or Bortezomib for T-Cell Lymphoma | Blood Cancers Today [bloodcancerstoday.com]
- 4. This compound plus Romidepsin in relapsed/refractory T cell lymphomas: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment is associated with altered expression of apoptotic regulators that helps in sensitization of chronic lymphocytic leukemia cells to venetoclax (ABT-199) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic efficacy of the dual PI3K-δ/γ inhibitor this compound with the Bcl-2 inhibitor venetoclax in Richter syndrome PDX models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound + Venetoclax for T-Cell Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Multilevel Mechanisms of Cancer Drug Resistance [mdpi.com]
- 9. This compound for CLL/SLL and follicular non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trial of this compound in Combination With Either Romidepsin or Bortezomib in Relapsed/Refractory T-cell Lymphomas [clin.larvol.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, this compound in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 17. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Facebook [cancer.gov]
- 21. onclive.com [onclive.com]
Duvelisib Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Duvelisib. Our goal is to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as IPI-145) is an oral, small-molecule inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K pathway is crucial for signal transduction involved in cell cycle regulation, survival, proliferation, and metabolism.[2][3] By inhibiting the PI3K-δ and PI3K-γ isoforms, which are primarily expressed in hematopoietic cells, this compound can block survival signals within malignant B-cells and modulate the tumor microenvironment.[3][4][5] This dual inhibition disrupts pathways like the PI3K/AKT/mTOR pathway, leading to apoptosis (cell death) in cancer cells.[2][6]
Q2: Why is batch-to-batch variability a concern for a small molecule inhibitor like this compound?
Batch-to-batch variability can arise from minor differences in the manufacturing process, which may affect the compound's purity, isomeric ratio, crystalline form, or the presence of trace impurities. These variations, though often subtle, can impact the compound's solubility, stability, and ultimately its biological activity in sensitive assays. While specific widespread issues with this compound are not prominently documented, it is a critical parameter to control for any research-grade small molecule to ensure experimental reproducibility.[7]
Q3: How can I assess the quality and consistency of a new batch of this compound?
Before starting extensive experiments, it is prudent to perform in-house quality control (QC). This can include:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) can confirm the identity, purity, and concentration of the compound.[8][9]
-
Functional Assay: A simple, standardized in vitro assay, such as a Western blot to measure the inhibition of phosphorylated AKT (p-AKT) in a sensitive cell line, can confirm the biological activity of the new batch.[10][11] Comparing the IC50 (half-maximal inhibitory concentration) or dose-response curve to a previously validated batch is highly recommended.
Q4: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors:
-
Compound Handling: this compound has low water solubility.[3][12] Improper dissolution or precipitation during the experiment can drastically alter the effective concentration. Always ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous media.[13]
-
Storage: Improper storage can lead to degradation. This compound powder should be stored at -20°C for long-term stability.[14] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[13][15]
-
Experimental System: The sensitivity of cell lines to this compound can vary. Cells with constitutive activation of the PI3K/AKT pathway are generally more sensitive.[1][16] Ensure your cell line's passage number and health are consistent.
-
Batch Variability: If other factors are ruled out, the inconsistency may be due to variability between batches of the compound. A direct comparison with a reference batch is the best way to confirm this.
Q5: What are the best practices for preparing and handling this compound solutions?
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, high-quality DMSO.[13] Ensure the powder is completely dissolved. Gentle warming or vortexing may assist.
-
Dilution: For cell-based assays, perform serial dilutions from the DMSO stock. When adding the final concentration to aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Storage: Store powder at -20°C. Store DMSO stock solutions in small, single-use aliquots at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[14][15]
-
Safety: Handle this compound powder and concentrated solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[17]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Reduced or No Inhibition of p-AKT | 1. Degraded Compound: Improper storage of stock solution. | 1. Prepare a fresh stock solution from powder. Aliquot and store at -80°C.[13] |
| 2. Inaccurate Concentration: Error in weighing or dilution. | 2. Re-weigh the compound and prepare a new stock solution. Verify concentration if possible. | |
| 3. Inactive Batch: The batch may have low purity or activity. | 3. Test the batch in a reference cell line with known sensitivity. Compare its activity to a previous, validated batch. | |
| 4. Cellular Resistance: The cell line may not have an active PI3K pathway or may have developed resistance. | 4. Confirm PI3K pathway activation (presence of p-AKT at baseline) in your cell model.[16] | |
| Inconsistent Cell Viability Results | 1. Compound Precipitation: this compound has low aqueous solubility and may precipitate in media. | 1. Visually inspect media for precipitate. Ensure the final DMSO concentration is low (<0.1%). Prepare fresh dilutions for each experiment.[3][12] |
| 2. Variable Seeding Density: Inconsistent number of cells plated per well. | 2. Ensure a homogenous cell suspension and accurate cell counting before plating. | |
| 3. Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. | 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS instead. | |
| 4. Assay Timing: Cell proliferation rates can influence the outcome. | 4. Optimize and standardize the incubation time with this compound based on your cell line's doubling time. | |
| Difficulty Dissolving this compound Powder | 1. Incorrect Solvent: Using an aqueous buffer instead of an organic solvent. | 1. Use high-quality, anhydrous DMSO to prepare the initial stock solution.[13] |
| 2. Low-Quality Solvent: DMSO can absorb moisture, which reduces solubility. | 2. Use fresh, unopened, or properly stored anhydrous DMSO.[13] | |
| 3. Compound Characteristics: Potential variability in the physical form of the powder. | 3. Gentle warming (to 37°C) or extended vortexing can aid dissolution. If problems persist, contact the supplier and reference the batch number. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Source |
| PI3K-δ | IC50: 1 nM / Ki: 23 pM | [13] |
| PI3K-γ | IC50: 50 nM / Ki: 243 pM | [13] |
| PI3K-α | IC50: 1602 µM | [14] |
| PI3K-β | IC50: 850 µM | [14] |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity in a cell-free assay.
Table 2: Recommended Storage and Handling
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a desiccated environment.[14] |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[13][14] |
| In Solvent (DMSO) | -20°C | Up to 1 month | For short-term storage only.[13] |
Visualizations and Workflows
Caption: this compound inhibits PI3K-δ and PI3K-γ, blocking AKT activation.
Caption: Workflow for quality control testing of new this compound batches.
Caption: Decision tree for troubleshooting inconsistent this compound results.
Detailed Experimental Protocols
Protocol 1: Quality Control via Western Blot for p-AKT Inhibition
This protocol verifies the biological activity of a this compound batch by measuring its ability to inhibit the PI3K pathway.
1. Cell Culture and Plating: a. Use a cell line known to have constitutive PI3K/AKT signaling (e.g., certain T-cell lymphoma or CLL lines).[16] b. Culture cells to ~80% confluency under standard conditions. c. Seed cells in a 6-well plate at a density that will allow for sufficient protein extraction after treatment (e.g., 1-2 x 10^6 cells per well). Allow cells to adhere and recover overnight.
2. This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the new this compound batch in anhydrous DMSO. b. Perform serial dilutions in cell culture media to achieve a range of final concentrations (e.g., 0 nM (vehicle), 1 nM, 10 nM, 100 nM, 1 µM, 5 µM). Ensure the final DMSO concentration is constant across all wells. c. Remove media from cells and replace with media containing the different this compound concentrations. d. Incubate for a predetermined time sufficient to see pathway inhibition (e.g., 2-4 hours).[14]
3. Protein Extraction: a. Place the culture plate on ice and wash cells twice with ice-cold PBS. b. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
4. Western Blotting: a. Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95-100°C for 5-10 minutes. c. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform SDS-PAGE. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C, following manufacturer's recommendations.[10][11] g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
5. Analysis: a. Quantify band intensity using software like ImageJ. b. Normalize the p-AKT signal to the total AKT signal for each lane. c. Compare the dose-dependent inhibition of p-AKT for the new batch against a previously validated reference batch. The results should show a similar inhibitory profile and potency.
Protocol 2: Cell Proliferation/Viability Assay
This protocol assesses the effect of this compound on the proliferation or viability of a cancer cell line.
1. Cell Plating: a. In a clear, flat-bottomed 96-well plate, seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment: a. Prepare a 2X concentration series of this compound in culture medium from a DMSO stock. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle-only control. b. Add 100 µL of the 2X this compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations. c. Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).[18]
3. Viability Measurement (Example using a Resazurin-based reagent): a. Add 20 µL of the viability reagent (e.g., alamarBlue™, PrestoBlue™) to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence or absorbance using a plate reader at the manufacturer-specified wavelengths.
4. Data Analysis: a. Subtract the background reading from a "media-only" control well. b. Normalize the data by expressing the readings from treated wells as a percentage of the vehicle-only control wells (% viability). c. Plot % viability against the log of this compound concentration and fit a dose-response curve using a non-linear regression model to determine the GI50/IC50 value. d. Compare the GI50/IC50 value of the new batch to a reference batch to assess for variability.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, this compound in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 5. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]
- 6. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (this compound), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an UPLC-ESI-MS/MS method for quantification of this compound in plasma: application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | PI3K | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Duvelisib's Impact on the Tumor Microenvironment: A Comparative Analysis
Duvelisib, an oral dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, has demonstrated significant clinical activity in various hematologic malignancies. Its mechanism of action extends beyond direct effects on tumor cells to modulate the supportive tumor microenvironment (TME). This guide provides a comparative analysis of this compound's effects on the TME, supported by experimental data, and contrasts its performance with alternative therapies.
This compound's dual inhibitory action is key to its efficacy. The inhibition of PI3K-δ primarily targets the survival and proliferation of malignant B-cells[1][2]. Concurrently, the inhibition of PI3K-γ disrupts the supportive TME by affecting various immune cells, including T-cells and macrophages[2][3][4]. This dual approach offers a comprehensive strategy to counteract cancer growth by tackling both the tumor cells and their nurturing environment.
Comparative Efficacy in Hematologic Malignancies
Clinical trials have demonstrated this compound's effectiveness in patients with relapsed or refractory hematologic cancers.
| Clinical Trial | Malignancy | Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Citation |
| DUO (Phase 3) | Relapsed/Refractory CLL/SLL | This compound | 74% | - | 13.3 months | [1][2] |
| DUO (Phase 3) | Relapsed/Refractory CLL/SLL | Ofatumumab | 45% | - | 9.9 months | [1][2] |
| DYNAMO (Phase 2) | Relapsed/Refractory Follicular Lymphoma | This compound | 42% | 1% | - | [5] |
| PRIMO (Phase 2) | Relapsed/Refractory PTCL | This compound (75mg BID -> 25mg BID) | 50% | 32% | - | [6] |
| Phase 1 Study | Relapsed/Refractory PTCL | This compound | 50% | 19% | - | [7] |
| Phase 1 Study | Relapsed/Refractory CTCL | This compound | 31.6% | - | - | [7] |
Modulation of the Tumor Microenvironment
This compound's impact on the TME is multifaceted, primarily through its inhibition of the PI3K-γ isoform. This leads to a reduction in the recruitment and pro-tumor functions of various immune cells.
Reprogramming of Tumor-Associated Macrophages (TAMs)
This compound has been shown to shift the phenotype of TAMs from an immunosuppressive M2-like state to a pro-inflammatory and anti-tumor M1-like state. This reprogramming is crucial for restoring anti-tumor immunity.[4][7]
Inhibition of T-cell Migration and Function
By blocking PI3K-γ, this compound impedes the migration of T-cells to the tumor site, thereby reducing their potential to support tumor growth[3].
Reduction of Pro-Tumorigenic Cytokines and Chemokines
Treatment with this compound leads to a significant decrease in the serum levels of several key cytokines and chemokines that are known to foster a supportive TME. In a phase 1 study involving patients with CLL and iNHL, nine analytes showed a significant decrease from baseline: CCL1, CCL4, CCL17, CCL22, CXCL10, CXCL13, IL-10, MMP-9, and TNF-α[8].
Head-to-Head and Comparative Data
Direct and indirect comparisons with other targeted therapies highlight the unique advantages of this compound's dual PI3K-δ/γ inhibition.
| Comparison | Parameter | This compound | Idelalisib (PI3K-δ inhibitor) | IPI-549 (PI3K-γ inhibitor) | Ofatumumab (anti-CD20 mAb) | Citation |
| Preclinical | Inhibition of LPS-induced pAKT in monocytes (PI3K-δ) (IC50) | 0.4 ± 0.1 µM | 1.0 ± 0.2 µM | 12 ± 0.5 µM | - | [9] |
| Inhibition of fMLP-stimulated pAKT in monocytes (PI3K-γ) (IC50) | 0.5 ± 0.2 µM | 9.4 ± 2.3 µM | 1.6 ± 0.2 µM | - | [9] | |
| Inhibition of CXCL12-induced macrophage migration (IC50) | 51 nM | - | 85 nM | - | [9] | |
| Inhibition of CXCL12-induced T-cell migration (EC50) | 128 ± 39 nM | - | 17 ± 17 nM | - | [9] | |
| Clinical (CLL/SLL) | Overall Response Rate (ORR) | 74% | - | - | 45% | [1][2] |
| Median Progression-Free Survival (PFS) | 13.3 months | - | - | 9.9 months | [1][2] |
Experimental Protocols
The following are summaries of key experimental protocols used to validate the effects of this compound on the TME.
Macrophage Polarization Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in the presence of M-CSF to differentiate them into macrophages.
-
Polarization: Macrophages are then polarized to the M2 phenotype by treatment with IL-4 and IL-10.
-
Treatment: Polarized macrophages are treated with varying concentrations of this compound or control compounds.
-
Analysis: The expression of M1 (e.g., MHC-II) and M2 (e.g., CD206) surface markers is assessed by flow cytometry to determine the shift in macrophage phenotype[10][11].
T-Cell Migration Assay
-
Setup: A transwell migration assay is used, with the lower chamber containing a chemoattractant (e.g., CXCL12).
-
Treatment: T-cells are pre-treated with this compound or control compounds.
-
Migration: The treated T-cells are placed in the upper chamber of the transwell insert.
-
Quantification: After an incubation period, the number of T-cells that have migrated to the lower chamber is quantified, typically by flow cytometry[9].
Cytokine and Chemokine Analysis
-
Sample Collection: Serum samples are collected from patients at baseline and at specified time points during this compound treatment.
-
Analysis: A multiplex immunoassay (e.g., Luminex) is used to simultaneously measure the concentrations of a panel of cytokines and chemokines.
-
Comparison: Changes in analyte levels from baseline are calculated to determine the effect of this compound on their expression[8][12].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experiments described.
Caption: this compound's dual inhibition of PI3K-δ and PI3K-γ.
Caption: Experimental workflows for key in vitro assays.
References
- 1. onclive.com [onclive.com]
- 2. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL | Blood | American Society of Hematology [ashpublications.org]
- 3. activity-of-the-pi3k-inhibitor-duvelisib-in-a-phase-1-trial-and-preclinical-models-of-t-cell-lymphoma - Ask this paper | Bohrium [bohrium.com]
- 4. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, this compound shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Serum chemokines and cytokines in CLL patients treated with this compound, a PI3K-δ,γ inhibitor. - ASCO [asco.org]
Duvelisib in T-Cell Lymphoma: A Comparative Guide to Biomarkers of Response
For Researchers, Scientists, and Drug Development Professionals
Duvelisib, an oral dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, has demonstrated significant clinical activity in relapsed/refractory T-cell lymphomas (TCL).[1][2] This guide provides a comprehensive comparison of this compound's performance, supported by experimental data from preclinical and clinical studies, to elucidate potential biomarkers of response and inform future research and drug development efforts.
Mechanism of Action and Rationale for Use in T-Cell Lymphoma
This compound targets the delta and gamma isoforms of PI3K, which are preferentially expressed in leukocytes and play a crucial role in intracellular signaling pathways that regulate cell survival, proliferation, and differentiation.[2][3][4] The dual inhibition of PI3K-δ and PI3K-γ is hypothesized to exert a multi-faceted anti-tumor effect in TCL by:
-
Directly inhibiting malignant T-cell growth: By blocking the PI3K/AKT/mTOR signaling pathway, this compound can induce apoptosis in tumor cells.[3][5][6]
-
Modulating the tumor microenvironment: PI3K-γ inhibition can reprogram immunosuppressive tumor-associated macrophages (M2-like) to an inflammatory, anti-tumor phenotype (M1-like).[1][2]
-
Interfering with cytokine and chemokine signaling: This disrupts the supportive network within the tumor microenvironment that promotes lymphoma cell survival and proliferation.[6][7]
Comparative Efficacy in T-Cell Lymphoma Models
Clinical and preclinical studies have demonstrated this compound's efficacy across various TCL subtypes.
Clinical Trial Data
A phase 1 study involving patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL) showed promising overall response rates (ORR).[1][2] The phase 2 PRIMO trial further evaluated this compound in patients with relapsed/refractory PTCL.[8][9][10]
| T-Cell Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Study |
| PTCL (Phase 1) | 50.0% | 18.8% (3/16 patients) | [1][2] |
| CTCL (Phase 1) | 31.6% | 0% | [1][2] |
| PTCL (All subtypes - PRIMO trial) | 48.5% | 33.7% | [10] |
| PTCL-NOS (PRIMO trial) | 48.1% | 26.9% | [10] |
| Angioimmunoblastic T-cell lymphoma (AITL - PRIMO trial) | 66.7% | 53.3% | [10] |
| Anaplastic Large Cell Lymphoma (ALCL - PRIMO trial) | 13.3% | 13.3% | [10] |
Preclinical In Vitro Data
In vitro studies have shown that this compound is more potent than the PI3K-δ specific inhibitor, idelalisib, in inducing cell death in some TCL cell lines.[1][2]
Biomarkers of this compound Response
Several potential biomarkers have been identified that may predict response to this compound in TCL.
Constitutive Phospho-AKT (pAKT)
Preclinical data strongly suggest that constitutive activation of the PI3K/AKT pathway is a key determinant of this compound sensitivity.
| Cell Line Status | This compound Sensitivity | Study Finding |
| Constitutive pAKT | High | 3 of 4 TCL lines with constitutive pAKT were potently killed by this compound.[1][2] |
| No Constitutive pAKT | Low | 0 of 7 TCL lines lacking constitutive pAKT were sensitive to this compound.[1][2] |
Serum Cytokine Profiles
Changes in serum cytokine levels following this compound treatment have been observed to differ between responders and non-responders in clinical trials, suggesting their potential as pharmacodynamic and predictive biomarkers.[1][2] Further research is needed to identify a specific cytokine signature associated with response.
Tumor Microenvironment Modulation
The ability of this compound to repolarize tumor-associated macrophages from an M2 to an M1 phenotype in a patient-derived xenograft model of PTCL indicates that baseline immune infiltration and the capacity for immune modulation could be important predictive factors.[1][2]
Experimental Protocols
In Vitro TCL Cell Line Viability Assay
-
Cell Lines: A panel of TCL cell lines with and without constitutive pAKT expression.
-
Treatment: Cells were treated with this compound or a vehicle control (DMSO) for 72 hours.
-
Analysis: Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®). The concentration of this compound required to inhibit cell growth by 50% (GI50) was calculated.[11][12]
-
Apoptosis Detection: Apoptosis was measured by Annexin V/7-AAD staining followed by flow cytometry after 48 hours of treatment with 1 µM this compound.[12]
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or similar immunocompromised mice were engrafted with a PTCL patient-derived xenograft.
-
Treatment: Once tumors were established, mice were treated with this compound (e.g., 10 mg/kg, daily, by oral gavage) or a vehicle control.
-
Analysis:
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PI3K-δ and PI3K-γ, blocking the PI3K/AKT/mTOR pathway.
Caption: Workflow for identifying this compound response biomarkers in preclinical models.
Conclusion and Future Directions
This compound represents a promising therapeutic option for patients with relapsed/refractory T-cell lymphoma. The identification of predictive biomarkers is crucial for optimizing its clinical application. Current evidence points towards constitutive pAKT expression as a strong candidate biomarker for direct tumor cell sensitivity. Furthermore, the modulation of the tumor microenvironment, including macrophage polarization and cytokine profiles, warrants further investigation as a predictor of response. Future studies should focus on validating these biomarkers in larger patient cohorts and exploring their integration into clinical trial designs to enable patient stratification and personalized treatment strategies. The combination of this compound with other targeted agents, such as romidepsin, has also shown promise and may be a valuable area for future research.[13]
References
- 1. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. P1172: this compound IN PATIENTS WITH RELAPSED/REFRACTORY PERIPHERAL T-CELL LYMPHOMA FROM THE PHASE 2 PRIMO TRIAL: UPDATED EXPANSION PHASE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, this compound shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Duvelisib: A Comparative Guide to Synergistic Combinations with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Duvelisib, an oral dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, has demonstrated significant clinical activity in various hematological malignancies. Its mechanism of action, targeting key survival and proliferation pathways, makes it a prime candidate for combination therapies. This guide provides a comparative overview of the synergistic effects of this compound with other targeted agents, supported by experimental data from preclinical studies and clinical trials.
This compound in Combination with Venetoclax
The combination of this compound with the BCL-2 inhibitor venetoclax has shown promising synergistic effects in chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and Richter syndrome (RS).
Mechanism of Synergy
Preclinical studies have elucidated a clear mechanism for the synergy between this compound and venetoclax. Inhibition of PI3K signaling by this compound leads to the activation of glycogen synthase kinase 3β (GSK3β). Activated GSK3β promotes the ubiquitination and subsequent proteasomal degradation of the anti-apoptotic proteins c-Myc and Mcl-1.[1][2] This reduction in c-Myc and Mcl-1 levels increases the dependence of cancer cells on BCL-2 for survival, thereby sensitizing them to the apoptotic effects of venetoclax.[3]
Preclinical and Clinical Data
In patient-derived xenograft (PDX) models of Richter syndrome, the combination of this compound and venetoclax demonstrated synergistic induction of apoptosis, with Combination Index (CI) values significantly less than 1.[2] This preclinical rationale is supported by clinical data from a phase 1/2 trial (NCT03534323).[1][4][5]
| Cancer Type | Combination | Key Efficacy Data | Reference |
| Richter Syndrome (PDX models) | This compound + Venetoclax | Combination Index (CI): - RS1316: 0.794 - IP867/17: 0.426 - RS9737: 0.404 | [2] |
| Relapsed/Refractory CLL/SLL | This compound + Venetoclax | Overall Response Rate (ORR): 97% Complete Remission (CR/CRi): 62% | [1][4] |
| Relapsed/Refractory Richter Syndrome | This compound + Venetoclax | 3 out of 9 patients achieved a complete response. | [4] |
This compound in Combination with Proteasome and HDAC Inhibitors in T-Cell Lymphoma
A phase Ib/IIa clinical trial (NCT02783625) investigated the combination of this compound with the proteasome inhibitor bortezomib and the histone deacetylase (HDAC) inhibitor romidepsin in patients with relapsed or refractory T-cell lymphoma (TCL).[6][7]
Comparative Efficacy
The combination of this compound with romidepsin demonstrated superior efficacy and a better safety profile compared to the combination with bortezomib.[8] The maximum tolerated dose (MTD) of this compound was significantly higher when combined with romidepsin (75 mg twice daily) versus bortezomib (25 mg twice daily).[7][8]
| Combination | Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| This compound + Romidepsin | Relapsed/Refractory TCL | 55% | 34% | [7] |
| This compound + Bortezomib | Relapsed/Refractory TCL | 34% | 13% | [7] |
| This compound + Romidepsin | Relapsed/Refractory PTCL | 56% | 44% | [7][9] |
| This compound + Bortezomib | Relapsed/Refractory PTCL | 50% | 30% | [6] |
This compound in Combination with a JAK Inhibitor in T-Cell Lymphoma
The combination of this compound with the Janus kinase (JAK) 1/2 inhibitor ruxolitinib has been explored in a phase I study for relapsed or refractory T- or NK-cell lymphoma, based on the rationale of targeting parallel oncogenic pathways (PI3K and JAK/STAT).[10]
Clinical Data
The combination was found to be particularly active in T-follicular helper (TFH) lymphomas and T-prolymphocytic leukemia (T-PLL).
| Cancer Subtype | Combination | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| TFH lymphomas | This compound + Ruxolitinib | 79% | 64% | [11] |
| T-PLL | This compound + Ruxolitinib | 60% | 0% | [11] |
| All T/NK-cell lymphomas | This compound + Ruxolitinib | 41% | 24% | [11] |
This compound in Combination with Chemotherapy
The synergistic potential of this compound with standard chemotherapy is being investigated in a randomized phase II trial (Alliance A059102) for previously untreated, CD30-negative peripheral T-cell lymphoma (PTCL).[12][13][14] This study compares the standard CHOP/CHOEP chemotherapy regimen to the same backbone in combination with either this compound or oral azacitidine. The rationale is based on the single-agent activity of this compound in PTCL, with a reported ORR of 50%.[12]
Experimental Protocols
Apoptosis and Cell Viability Assays
-
Cell Culture and Treatment: Cancer cell lines or primary patient cells are cultured under standard conditions. Cells are then treated with varying concentrations of this compound, the combination drug (e.g., venetoclax), or the combination of both for a specified duration (e.g., 24-48 hours).[15]
-
Apoptosis Staining: Following treatment, cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.[15]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[15]
Synergy Quantification: Chou-Talalay Method
The Chou-Talalay method is a widely used approach to quantify the synergistic, additive, or antagonistic effects of drug combinations.[6][16] It is based on the median-effect equation and calculates a Combination Index (CI).
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
The calculation of the CI value requires determining the doses of each drug alone and in combination that produce a certain effect level (e.g., 50% inhibition of cell viability).[6]
Western Blot Analysis
Western blotting is employed to analyze the expression and phosphorylation status of proteins within key signaling pathways.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, p-AKT, GSK3β, c-Myc, Mcl-1, BCL-2, cleaved caspase-3).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection.
Immunohistochemistry (IHC) for Cleaved Caspase-3 in Xenograft Tumors
IHC is used to detect apoptosis in vivo within tumor tissues.
-
Tissue Preparation: Tumor xenografts are harvested, fixed in formalin, and embedded in paraffin.
-
Antigen Retrieval: Paraffin sections are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target epitope (e.g., by heat-induced epitope retrieval in a citrate buffer).[5]
-
Immunostaining: The sections are incubated with a primary antibody against cleaved caspase-3, followed by a secondary antibody conjugated to an enzyme. A chromogenic substrate is then added to visualize the antibody binding.
-
Analysis: The stained sections are examined under a microscope to quantify the percentage of apoptotic cells (positive for cleaved caspase-3).[4][5]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Histology Core [pathbio.med.upenn.edu]
- 5. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. This compound plus romidepsin in relapsed/refractory T cell lymphomas: a phase 1b/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial of this compound in Combination With Either Romidepsin or Bortezomib in Relapsed/Refractory T-cell Lymphomas [clin.larvol.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase Ib/IIa Trial Compares this compound Plus Romidepsin or Bortezomib for T-Cell Lymphoma | Blood Cancers Today [bloodcancerstoday.com]
- 14. P1124: this compound IN PATIENTS WITH RELAPSED/REFRACTORY PERIPHERAL T-CELL LYMPHOMA FROM THE PHASE 2 PRIMO TRIAL EXPANSION PHASE: OUTCOMES BY BASELINE HISTOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound treatment is associated with altered expression of apoptotic regulators that helps in sensitization of chronic lymphocytic leukemia cells to venetoclax (ABT-199) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Duvelisib Disposal
Introduction: Duvelisib is an oral inhibitor of phosphatidylinositol 3-kinase (PI3K) used in cancer therapy.[1] As a cytotoxic (antineoplastic) agent, it is classified as a hazardous substance and requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[2][3] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound and associated contaminated materials in a research laboratory setting. Adherence to these procedures is critical for maintaining compliance with federal and local regulations.[4][5]
Personal Protective Equipment (PPE) and Safety Materials
Proper protection is mandatory when handling this compound and its associated waste. The following table summarizes the required PPE and safety materials.
| Category | Item | Specifications & Use |
| Hand Protection | Chemotherapy Gloves | Two pairs should be worn ("double gloving").[6] Provides enhanced protection against exposure. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles/Glasses | Must be worn to protect eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | Facemask / Respirator | Use in accordance with institutional policies, especially when there is a risk of aerosol formation.[2] |
| Waste Containers | Purple-Lidded, Labeled Waste Bins | Specifically designated for cytotoxic and cytostatic waste.[2][7] Must be puncture-proof and leak-proof. |
| Purple-Lidded Sharps Container | For disposal of any sharps (needles, scalpels, etc.) contaminated with this compound.[3] | |
| Spill Management | Cytotoxic Spill Kit | Contains absorbent materials, cleaning agents, and dedicated waste bags for managing accidental spills. |
Disposal Workflow and Procedures
The proper disposal of this compound waste is contingent on its form (e.g., unused product, contaminated materials, or sharps). The following diagram and procedures outline the correct workflow.
Step-by-Step Disposal Protocol
-
Preparation : Before handling any waste, put on all required PPE as detailed in Section 1.0. This includes double chemotherapy gloves, a disposable gown, and eye protection.[2][6]
-
Segregation : All items that have come into contact with this compound must be treated as cytotoxic waste and segregated from other laboratory waste streams at the point of generation.[3][8]
-
Disposing of Unused or Expired this compound Capsules :
-
Disposing of Contaminated Materials :
-
This category includes used PPE (gloves, gowns), bench pads, empty vials, and other labware.
-
Place all these items directly into the purple-lidded cytotoxic waste container.[2]
-
-
Disposing of Contaminated Sharps :
-
Final Container Management :
-
All waste containers must be clearly labeled with the appropriate hazard symbols ("Cytotoxic," "Hazardous Waste") and the relevant European Waste Catalogue (EWC) code, such as 18 01 08* for waste from human healthcare.[3][7]
-
Once a container is three-quarters full, securely seal the lid.
-
Store the sealed container in a designated, secure area away from general lab traffic while awaiting pickup.
-
-
Terminal Decontamination : After disposing of all waste, remove PPE in the reverse order it was put on, disposing of it as cytotoxic waste. Thoroughly wash hands with soap and water.
Accidental Spill Management
In the event of a this compound spill, immediate and correct action is required to minimize exposure and contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don PPE : Use a cytotoxic spill kit, which includes appropriate PPE such as double gloves, a gown, eye protection, and a respirator if powder is involved.[4]
-
Contain the Spill :
-
For solid/powder spills : Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
For liquid spills : Absorb the solution using finely-powdered, liquid-binding material like diatomite or universal binders.[4]
-
-
Clean the Area :
-
Working from the outer edge of the spill inward, carefully collect all contaminated absorbent materials.
-
Place all contaminated materials into a purple-lidded cytotoxic waste container.
-
Decontaminate the surface by scrubbing with alcohol or another appropriate deactivating agent as per institutional guidelines.[4]
-
-
Final Disposal : Dispose of all cleanup materials, including used PPE, as cytotoxic waste according to the procedures in Section 2.0.
-
Reporting : Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Ultimate Disposal Method
Due to its hazardous and cell-damaging nature, this compound waste cannot be sent to a landfill or discharged down the drain.[4][8] The only approved method for the final disposal of cytotoxic and cytostatic waste is high-temperature incineration at a licensed hazardous waste facility.[2][8] All waste producers have a duty of care to ensure that their waste is stored, transported, and ultimately disposed of in a compliant and safe manner through certified waste management vendors.[2]
References
- 1. This compound | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. web.uri.edu [web.uri.edu]
- 7. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
